(S)-3-Thienylglycine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGBBSAQOQTNGF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Thienylglycine: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its structural uniqueness, conferred by the presence of a thiophene ring, makes it a valuable chiral building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical Properties and Structure
This compound, with the CAS number 1194-87-2, is a white to off-white solid. Its chemical structure features a chiral center at the alpha-carbon, attached to an amino group, a carboxylic acid group, a hydrogen atom, and a thiophen-3-yl group.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | (2S)-2-amino-2-(thiophen-3-yl)acetic acid |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Melting Point | 218-221 °C[1] |
| Boiling Point (Predicted) | 317.5 ± 32.0 °C at 760 mmHg[1] |
| Density (Predicted) | 1.418 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 1.89 ± 0.10[1] |
| Solubility | Sparingly soluble in water[1] |
Structural Representation
The three-dimensional structure of this compound is crucial for its biological activity, determining its interaction with target proteins.
Caption: Chemical structure of this compound.
Experimental Protocols
General Strecker Synthesis for α-Amino Acids
The Strecker synthesis is a classic method for preparing α-amino acids. A generalized workflow is as follows:
Caption: Generalized workflow for Strecker synthesis.
Methodology:
-
Imine Formation: Thiophene-3-carbaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine.
-
Nitrile Addition: A cyanide source, such as potassium cyanide, is added to the imine, resulting in the formation of an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then subjected to acid hydrolysis, which converts the nitrile group into a carboxylic acid, yielding a racemic mixture of 3-Thienylglycine.
-
Resolution: The racemic mixture is then resolved to isolate the desired (S)-enantiomer. This can be achieved through various methods, including enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.
Enzymatic Synthesis
Enzymatic methods offer a highly enantioselective route to (S)-amino acids. Transaminases are commonly employed for this purpose.
Caption: Enzymatic synthesis workflow.
Methodology:
-
Substrate Preparation: The corresponding α-keto acid, 3-(thiophen-3-yl)-2-oxopropanoic acid, is required as the starting material.
-
Transamination: A suitable transaminase enzyme is used to catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the α-keto acid. The stereoselectivity of the enzyme ensures the formation of the (S)-enantiomer.
-
Purification: The final product is then purified from the reaction mixture.
Biological Activity and Signaling Pathways
This compound is recognized for its role as a modulator of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as a co-agonist. Its interaction with these receptors is a key area of research for the development of therapeutics for neurological and psychiatric disorders.
Modulation of NMDA Receptor Signaling
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. This compound can act as a modulator at the glycine binding site on the GluN1 subunit of the NMDA receptor.
Caption: Modulation of NMDA receptor by this compound.
The binding of this compound to the glycine site can either mimic or antagonize the effect of glycine, depending on its specific binding mode and the receptor subtype. This modulation can lead to either an enhancement or a reduction of the NMDA receptor-mediated calcium influx, thereby influencing downstream signaling cascades involved in synaptic plasticity and neuronal excitability. The precise nature of this modulation by this compound is an active area of investigation.
Interaction with Glycine Receptors
In addition to its effects on NMDA receptors, this compound may also interact with inhibitory glycine receptors (GlyRs). These are ligand-gated chloride channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.
Caption: Potential interaction with the Glycine receptor.
The interaction of this compound with GlyRs is less well-characterized than its effects on NMDA receptors. It could potentially act as an agonist, partial agonist, or antagonist at these receptors, thereby influencing inhibitory neurotransmission. Further research is needed to elucidate the specific effects and subtype selectivity of this compound at glycine receptors.
Conclusion
This compound is a molecule of considerable interest due to its unique structure and its potential to modulate key receptors in the central nervous system. This guide has summarized the core chemical properties and provided an overview of potential synthetic routes and biological interactions. For researchers and drug development professionals, this compound represents a promising scaffold for the design of novel therapeutics targeting a range of neurological and psychiatric conditions. Further investigation into its specific pharmacological profile and the development of efficient, scalable synthetic methods will be crucial for realizing its full therapeutic potential.
References
(S)-3-Thienylglycine (CAS: 1194-87-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and medicinal chemistry. Its unique structural features, incorporating a thiophene ring, make it a valuable chiral building block for the synthesis of novel pharmaceutical compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, biological activity, and safety profile of this compound, supported by experimental data and methodologies to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as L-2-(3-Thienyl)glycine, is a white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1194-87-2 |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 240 °C (decomposes) |
| Purity | ≥98% |
| Solubility | Soluble in water |
| SMILES | N--INVALID-LINK--c1ccsc1 |
| InChI Key | BVGBBSAQOQTNGF-YFKPBYRVSA-N |
Synthesis and Manufacturing
The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals, where stereochemistry plays a critical role in biological activity. While various methods for the asymmetric synthesis of α-amino acids have been developed, chemoenzymatic and biocatalytic routes are often favored for their high stereoselectivity and environmentally friendly reaction conditions.
Experimental Protocol: Chemoenzymatic Synthesis
A common approach involves the Strecker synthesis to produce a racemic mixture of 3-thienylglycinonitrile, followed by an enzymatic resolution.
Step 1: Synthesis of racemic 3-thienylglycinonitrile
-
To a stirred solution of 3-thiophenecarboxaldehyde (1 eq.) in methanol, add sodium cyanide (1.1 eq.) and ammonium chloride (1.2 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 3-thienylglycinonitrile.
Step 2: Enzymatic resolution of (±)-3-thienylglycinonitrile
-
Prepare a phosphate buffer solution (pH 8.0) and add the racemic 3-thienylglycinonitrile.
-
Introduce a nitrilase enzyme (e.g., from Pseudomonas fluorescens) to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. The enzyme will selectively hydrolyze the (S)-nitrile to this compound.
-
Monitor the reaction for the formation of the amino acid and the remaining (R)-nitrile.
-
Once the desired conversion is achieved, acidify the reaction mixture to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the enantiomerically pure product.
Biological Activity and Mechanism of Action
This compound's biological effects are primarily attributed to its interaction with amino acid neurotransmitter systems in the central nervous system (CNS) and its influence on plant growth regulation.
Neurological Activity
In the CNS, the amino acid glycine acts as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[1] this compound, as a structural analog of glycine, is hypothesized to interact with these systems.
-
Glycine Receptors (GlyRs): These are strychnine-sensitive chloride channels. While direct binding data for this compound is limited, related compounds have shown affinity for these receptors.[2]
-
NMDA Receptors: Glycine acts as a mandatory co-agonist at the GluN1 subunit of NMDA receptors, facilitating their activation by glutamate. Studies on related thienyl-containing compounds have demonstrated potent agonist activity at the NMDA receptor glycine site.[3] This suggests that this compound may modulate glutamatergic neurotransmission, a pathway fundamental to learning, memory, and synaptic plasticity.[1][4]
Plant Growth Regulation
This compound has also been investigated for its role as a plant growth regulator. Its effects are likely mediated through interactions with the signaling pathways of key phytohormones such as auxins and gibberellins, which are central to processes like cell elongation, division, and differentiation.[5][6]
Spectroscopic Data
Characterization of this compound is routinely performed using various spectroscopic techniques.
| Technique | Observed Peaks / Data |
| ¹H NMR | Data for the related compound glycine shows characteristic peaks for the α-proton and the amine protons.[7] For this compound, signals corresponding to the thienyl ring protons would also be present. |
| ¹³C NMR | Glycine exhibits resonances for the α-carbon and the carboxyl carbon.[8] The spectrum of this compound would additionally show peaks for the carbons of the thiophene ring. |
| FTIR (cm⁻¹) | Expected characteristic peaks include N-H stretching (amine), C=O stretching (carboxylic acid), C-H stretching (aromatic and aliphatic), and C-S stretching (thiophene).[9][10] |
| Mass Spec. | The fragmentation pattern would likely show a molecular ion peak and characteristic fragments resulting from the loss of the carboxyl group and fragmentation of the thiophene ring.[11][12] |
Toxicological Profile
The safety and toxicological profile of this compound is an important consideration for its potential therapeutic applications. While specific comprehensive toxicity studies on this compound are not widely published, data on the parent amino acid, glycine, can provide some initial insights.
-
Acute Oral Toxicity: For glycine, the LD₅₀ in rats is reported to be 7930 mg/kg, and in mice, it is 4920 mg/kg, indicating low acute toxicity.[13]
-
General Safety: this compound should be handled in accordance with standard laboratory safety procedures. It may cause mild skin and eye irritation.[14]
| Parameter | Value | Species |
| LD₅₀ (Oral) | 7930 mg/kg (for glycine) | Rat |
| LD₅₀ (Oral) | 4920 mg/kg (for glycine) | Mouse |
Conclusion
This compound is a versatile chiral molecule with significant potential in drug discovery and agricultural applications. Its ability to modulate key neurological pathways, particularly the NMDA receptor system, makes it a compound of interest for the development of novel therapeutics for neurological disorders. Further research into its specific receptor binding affinities, in vivo efficacy, and comprehensive toxicological profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance the understanding and application of this promising compound.
References
- 1. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergence of auxin and gibberellin signaling on the regulation of the GATA transcription factors GNC and GNL in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auxin regulation of the gibberellin pathway in pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. uwaterloo.ca [uwaterloo.ca]
An Overview of (S)-3-Thienylglycine: Physicochemical Properties
This document provides core physicochemical data for (S)-3-Thienylglycine, an amino acid derivative utilized in proteomics research and as a building block in organic synthesis.[1][2][3] Its distinct thiophene ring structure makes it a valuable component in the development of bioactive molecules.[1]
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design in chemical and pharmaceutical research.
| Property | Value |
| Molecular Formula | C₆H₇NO₂S[1][2][3][4][5] |
| Molecular Weight | 157.19 g/mol [1][2][3][4][5] |
| Synonyms | L-2-(3-Thienyl)glycine, H-L-2-(3-Thienyl)glycine[1] |
| CAS Number | 1194-87-2[1][4] |
| Appearance | White powder[1] |
Methodologies and Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound (such as those involving TLC for purity assessment, mentioned to be ≥98%[4]) are highly specific to the laboratory and application. These protocols are typically developed in-house or adapted from specialized literature and are not publicly available in a standardized format. For researchers requiring such procedures, it is recommended to consult peer-reviewed chemical synthesis journals or detailed patent literature.
Logical Relationships
The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.
References
An In-Depth Technical Guide to the Synthesis and Purification of (S)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (S)-3-Thienylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. The document details established synthetic methodologies, including the Strecker synthesis followed by enzymatic resolution, and asymmetric reductive amination. Furthermore, it outlines a robust purification protocol utilizing diastereomeric salt crystallization. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows.
Synthesis of this compound
The enantiomerically pure form of 3-thienylglycine is a valuable chiral building block. Several synthetic strategies have been developed to obtain the desired (S)-enantiomer. This guide focuses on two prominent methods: the classical Strecker synthesis of the racemic mixture followed by enzymatic kinetic resolution, and a direct asymmetric synthesis via reductive amination.
Method 1: Strecker Synthesis and Enzymatic Resolution
This widely-used approach involves the initial synthesis of racemic DL-3-thienylglycine, which is then resolved to isolate the (S)-enantiomer.
1.1.1. Stage 1: Synthesis of Racemic DL-3-Thienylglycine via Strecker Reaction
The Strecker synthesis is a robust method for producing racemic α-amino acids from aldehydes. In this case, 3-thiophenecarboxaldehyde serves as the starting material. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the racemic amino acid.
1.1.2. Stage 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-3-Thienylglycine
Enzymatic kinetic resolution is an efficient method for separating enantiomers. The racemic 3-thienylglycine is first N-acetylated. Subsequently, an acylase enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired this compound from the unreacted N-acetyl-(R)-3-thienylglycine.
Experimental Workflow: Strecker Synthesis and Enzymatic Resolution
Caption: Workflow for the synthesis of this compound via Strecker synthesis and enzymatic resolution.
Method 2: Asymmetric Reductive Amination
Asymmetric reductive amination offers a more direct route to enantiomerically enriched amines and their derivatives. This method involves the condensation of a keto acid with an amine source, followed by a stereoselective reduction of the resulting imine intermediate, catalyzed by a chiral catalyst. For the synthesis of this compound, 3-thienylglyoxylic acid is a suitable starting material.
Experimental Workflow: Asymmetric Reductive Amination
Caption: Workflow for the asymmetric synthesis of this compound via reductive amination.
Quantitative Data Summary
The following tables summarize the typical quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis of this compound
| Parameter | Method 1: Strecker Synthesis & Enzymatic Resolution | Method 2: Asymmetric Reductive Amination |
| Starting Material | 3-Thiophenecarboxaldehyde | 3-Thienylglyoxylic Acid |
| Overall Yield | 35-45% | 80-90% |
| Enantiomeric Excess (ee) | >98% | >95% |
| Key Reagents | NaCN, NH4Cl, Acylase | Chiral Iridium Catalyst, H2 |
| Number of Steps | 3 (Synthesis, Acetylation, Resolution) | 1 |
Table 2: Purification of this compound
| Parameter | Diastereomeric Salt Crystallization |
| Resolving Agent | (R)-(-)-Mandelic Acid |
| Solvent System | Methanol/Water |
| Recovery Yield | 85-95% |
| Final Purity | >99% |
| Final Enantiomeric Excess (ee) | >99.5% |
Detailed Experimental Protocols
Synthesis of Racemic DL-3-Thienylglycine via Strecker Synthesis
-
Reaction Setup: To a solution of 3-thiophenecarboxaldehyde (1.0 eq) in aqueous ammonia (25%), add ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) at 0-5 °C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Intermediate Isolation: Extract the resulting α-amino-3-thienylacetonitrile with a suitable organic solvent (e.g., dichloromethane).
-
Hydrolysis: Subject the isolated aminonitrile to acid hydrolysis by refluxing with concentrated hydrochloric acid for 4-6 hours.
-
Product Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of 3-thienylglycine (approximately pH 6) to precipitate the racemic amino acid.
-
Purification: Filter the precipitate, wash with cold water and then ethanol, and dry under vacuum.
Enzymatic Kinetic Resolution of N-Acetyl-DL-3-Thienylglycine
-
N-Acetylation: Acetylate the racemic DL-3-thienylglycine using acetic anhydride under basic conditions to yield N-acetyl-DL-3-thienylglycine.
-
Enzymatic Reaction: Dissolve the N-acetyl-DL-3-thienylglycine in a buffered aqueous solution (pH 7.0-7.5). Add Acylase I from Aspergillus oryzae (e.g., 1-2% w/w of substrate).
-
Incubation: Incubate the mixture at 37 °C for 24-48 hours with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the release of acetic acid or by chiral HPLC analysis.
-
Separation: After the reaction reaches approximately 50% conversion, acidify the solution to pH 2-3 to precipitate the unreacted N-acetyl-(R)-3-thienylglycine.
-
Isolation of (S)-enantiomer: Separate the precipitate by filtration. The filtrate containing the desired this compound is then passed through an ion-exchange column to isolate the pure amino acid.
Asymmetric Reductive Amination of 3-Thienylglyoxylic Acid
-
Reaction Setup: In a high-pressure reactor, dissolve 3-thienylglyoxylic acid (1.0 eq) and an ammonia source (e.g., ammonium acetate, 5-10 eq) in a suitable solvent such as methanol.
-
Catalyst Addition: Add a chiral iridium catalyst, for example, a complex of [Ir(cod)Cl]2 with a chiral phosphine ligand (e.g., (R)-BINAP), at a catalyst loading of 0.5-1 mol%.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 atm) and stir the reaction mixture at 40-60 °C for 24-48 hours.
-
Work-up: After the reaction is complete, cool the reactor, release the pressure, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or chromatography to yield this compound.
Purification of this compound
Diastereomeric Salt Crystallization
This is a classical and highly effective method for the purification and enantiomeric enrichment of chiral compounds.
Purification Workflow: Diastereomeric Salt Crystallization
Caption: Purification workflow for this compound using diastereomeric salt crystallization.
Detailed Protocol for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the crude this compound (containing some R-enantiomer) in a hot mixture of methanol and water (e.g., 9:1 v/v). Add an equimolar amount of (R)-(-)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, (S)-3-thienylglycinium (R)-mandelate.
-
Isolation: Collect the crystals by filtration and wash with a cold solvent mixture.
-
Liberation of the Amino Acid: Dissolve the diastereomeric salt in water and add a base (e.g., aqueous ammonia) to adjust the pH to the isoelectric point of 3-thienylglycine (~pH 6). This will precipitate the free this compound, while the (R)-mandelic acid remains in solution as its salt.
-
Final Purification: Filter the precipitated this compound, wash thoroughly with cold water, and dry under vacuum to obtain the highly pure product.
Conclusion
This technical guide has detailed two effective synthetic routes and a robust purification method for obtaining high-purity this compound. The choice of synthesis method will depend on factors such as scale, cost, and available equipment. The Strecker synthesis followed by enzymatic resolution is a well-established and reliable method, while asymmetric reductive amination offers a more direct and potentially more efficient route. Diastereomeric salt crystallization remains a highly effective technique for achieving excellent enantiomeric and chemical purity. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Spectroscopic Analysis of (S)-3-Thienylglycine: A Technical Guide
Introduction
(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its unique thienyl side chain imparts distinct chemical and biological properties to peptides and other pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally derived spectroscopic data for this compound, the following tables present predicted values based on the known spectral characteristics of the thiophene ring, the amino acid moiety, and data from structurally related compounds. These tables serve as a robust reference for researchers working with this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: D₂O
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.4 - 7.6 | m | Thienyl H-5 |
| ~7.2 - 7.4 | m | Thienyl H-2 |
| ~7.0 - 7.2 | m | Thienyl H-4 |
| ~4.5 - 4.7 | s | α-CH |
| 4.8 (variable) | s | NH₂, COOH (in D₂O) |
Note: The chemical shifts of the thienyl protons can be complex due to second-order coupling effects. The exact positions and multiplicities may vary depending on the solvent and pH.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: D₂O
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C=O |
| ~135 - 140 | Thienyl C-3 |
| ~128 - 132 | Thienyl C-5 |
| ~125 - 128 | Thienyl C-2 |
| ~122 - 125 | Thienyl C-4 |
| ~55 - 60 | α-C |
Table 3: Predicted IR Absorption Data for this compound
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (thienyl) |
| 3200 - 2800 | Broad, Strong | N-H stretch (amino acid), O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amino acid) |
| ~1500, ~1400 | Medium | C=C stretch (thienyl ring) |
| ~800 - 700 | Strong | C-H out-of-plane bend (thienyl) |
Table 4: Predicted Mass Spectrometry Data for this compound
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (amu) | Interpretation |
| 158.03 | [M+H]⁺ (Molecular ion + proton) |
| 112.01 | [M+H - HCOOH]⁺ (Loss of formic acid) |
| 84.02 | [Thienyl-CH=NH₂]⁺ (Fragment from α-cleavage) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure complete dissolution, gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at 4.79 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile with a small amount of formic acid (0.1%) to promote ionization.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer equipped with an ESI source.
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.
-
Drying Gas (N₂): Temperature set to 200-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the full scan mass spectrum.
-
For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]⁺ and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting product ion spectrum to determine the fragmentation pattern.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
(S)-3-Thienylglycine: A Technical Guide to Chiral Purity and Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Thienylglycine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the methods used to determine and achieve high chiral purity and enantiomeric excess (e.e.) of this compound, with a focus on experimental protocols and quantitative data analysis.
Determination of Enantiomeric Excess
The accurate determination of the enantiomeric excess of this compound is critical for quality control in its synthesis and application. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates the enantiomers of a racemic mixture, allowing for the quantification of each. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.
Experimental Protocol: Chiral HPLC Analysis of 3-Thienylglycine Enantiomers
This protocol is a general guideline and may require optimization for specific equipment and sample matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A Pirkle-type column, such as one based on (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid, has been shown to be effective for separating enantiomers of related glycine derivatives.[1] Other commercially available chiral columns for amino acid separation can also be tested.
-
Data acquisition and processing software.
Reagents:
-
Mobile Phase Solvents: HPLC-grade n-hexane, 1,2-dichloroethane, and methanol.[1]
-
This compound reference standard.
-
Racemic (DL)-3-Thienylglycine.
-
Sample solvent: A mixture compatible with the mobile phase in which the sample is fully soluble.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in a predetermined ratio. A typical starting point for a normal-phase separation on a Pirkle-type column could be a mixture of n-hexane, 1,2-dichloroethane, and methanol. The exact ratio should be optimized to achieve the best resolution between the enantiomeric peaks.[1]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a stock solution of the racemic (DL)-3-Thienylglycine.
-
Prepare the sample solution of this compound to be analyzed at a known concentration.
-
-
Chromatographic Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the this compound reference standard to confirm the peak identity.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Logical Workflow for Chiral HPLC Analysis
Caption: Workflow for determining the enantiomeric excess of this compound using chiral HPLC.
Methods for Achieving High Chiral Purity
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly. While various methods exist for the asymmetric synthesis of α-amino acids, achieving high enantioselectivity often requires careful selection of chiral catalysts and reaction conditions. Highly enantioselective methods for the synthesis of D and L α-amino acids have been developed that yield products with excellent enantiomeric excess.[2]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted and thus enriched. Lipases are commonly used enzymes for the resolution of chiral compounds.
Experimental Protocol: Enzymatic Kinetic Resolution of DL-3-Thienylglycine (General Approach)
This protocol provides a general framework for the enzymatic resolution of a racemic amino acid. Specific enzymes, acyl donors, and solvents will need to be screened and optimized for DL-3-Thienylglycine.
Materials:
-
Racemic DL-3-Thienylglycine.
-
Lipase (e.g., from Candida antarctica).
-
Acyl donor (e.g., vinyl acetate, vinyl butyrate).[3]
-
Organic solvent (e.g., heptane, isooctane).[3]
-
Buffer solution (if conducting hydrolysis).
-
Magnetic stirrer and temperature-controlled water bath.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the racemic DL-3-Thienylglycine in the chosen organic solvent.
-
Addition of Reagents: Add the acyl donor and the lipase to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature. The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by chiral HPLC.
-
Reaction Quench and Workup: Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the enzyme.
-
Separation: The resulting mixture will contain the acylated (R)-3-Thienylglycine and the unreacted this compound. These can be separated by standard chromatographic techniques or by extraction based on their different chemical properties.
-
Deprotection (if necessary): The acylated (R)-enantiomer can be hydrolyzed to obtain the free amino acid.
-
Purity Analysis: Determine the enantiomeric excess of the recovered this compound using the chiral HPLC method described in Section 1.1.
Signaling Pathway for Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of DL-3-Thienylglycine.
Quantitative Data on Enantiomeric Excess
While specific data for the enantiomeric excess of this compound from various methods is not abundantly available in the reviewed literature, results from closely related compounds demonstrate the high levels of purity that can be achieved.
| Method | Compound | Enantiomeric Excess (e.e.) | Reference |
| Enzymatic Kinetic Resolution | Tertiary Benzyl Bicyclic Alcohols | 96-99% | [3] |
| Asymmetric Synthesis | General D and L α-Amino Acids | "Excellent ee's" | [2] |
These examples highlight the potential of enzymatic and asymmetric synthetic methods to produce this compound with very high chiral purity, likely exceeding 95% e.e.
Application in Drug Development: The Synthesis of Duloxetine
This compound is a key intermediate in the synthesis of the antidepressant drug Duloxetine. The chiral integrity of this compound is directly transferred to the final drug molecule, making its enantiomeric purity a critical quality attribute.
Simplified Synthetic Workflow from this compound to Duloxetine
Caption: Simplified synthetic route to Duloxetine starting from this compound.
Conclusion
The chiral purity and enantiomeric excess of this compound are critical parameters for its successful application in pharmaceutical synthesis. This technical guide has outlined the primary analytical techniques for determining enantiomeric excess, with a focus on chiral HPLC. Furthermore, it has detailed the key methodologies, particularly enzymatic kinetic resolution, for achieving high levels of chiral purity. The importance of maintaining this purity is underscored by its role as a key building block in the synthesis of drugs such as Duloxetine. For researchers and drug development professionals, a thorough understanding and implementation of these analytical and synthetic strategies are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products.
References
- 1. Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]
- 3. scielo.br [scielo.br]
An In-depth Technical Guide to Thienylglycine Compounds: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thienylglycine and its derivatives represent a significant class of non-proteinogenic amino acids that have garnered substantial interest in medicinal chemistry and drug development. The incorporation of the thiophene moiety imparts unique physicochemical and biological properties, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of thienylglycine compounds. It details experimental protocols for their synthesis and for assessing their biological activities, presents key quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Discovery and History
Physicochemical Properties of Thienylglycine Enantiomers
Thienylglycine exists as a pair of enantiomers, (R)-2-thienylglycine and (S)-2-thienylglycine, which possess distinct stereochemistry that can significantly influence their biological activity. The physicochemical properties of these enantiomers are crucial for their application in drug design and development.
| Property | (R)-2-Thienylglycine | (S)-2-Thienylglycine | Reference |
| Molecular Formula | C₆H₇NO₂S | C₆H₇NO₂S | [1][3] |
| Molecular Weight | 157.19 g/mol | 157.19 g/mol | [1][3] |
| Appearance | White to off-white powder | White to off-white powder | |
| CAS Number | 65058-23-3 | 43189-45-3 | [3] |
| IUPAC Name | (2R)-2-amino-2-(thiophen-2-yl)acetic acid | (2S)-2-amino-2-(thiophen-2-yl)acetic acid | [1][3] |
| XLogP3 | -2.0 | -2.0 | [1][3] |
| Hydrogen Bond Donor Count | 2 | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [1][3] |
| Rotatable Bond Count | 2 | 2 | [1][3] |
| Exact Mass | 157.019749 g/mol | 157.019749 g/mol | [1][3] |
| Topological Polar Surface Area | 91.6 Ų | 91.6 Ų | [1][3] |
| Boiling Point (Predicted) | 311.8 °C at 760 mmHg | 311.8 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.4 g/cm³ | 1.4 g/cm³ | [4] |
Synthesis and Experimental Protocols
The synthesis of thienylglycine and its derivatives is most commonly achieved through well-established methods for α-amino acid synthesis, with the Strecker synthesis being a primary route.
Strecker Synthesis of 2-Thienylglycine
The Strecker synthesis is a three-component reaction involving an aldehyde (2-thiophenecarboxaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.
Experimental Workflow for Strecker Synthesis
Caption: Workflow for the Strecker synthesis of 2-thienylglycine.
Detailed Methodology:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to a stirred solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol at 0-5 °C.
-
A solution of potassium cyanide (1.1 eq) in water is then added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for several hours to overnight.
-
The resulting α-aminonitrile can be extracted with an organic solvent (e.g., diethyl ether) and the solvent evaporated under reduced pressure.
-
-
Hydrolysis of the α-Aminonitrile:
-
The crude α-aminonitrile is refluxed with a strong acid, such as 6M hydrochloric acid, for several hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled to room temperature.
-
-
Isolation and Purification:
-
The acidic solution is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of water and the pH is carefully adjusted to the isoelectric point of thienylglycine (around pH 6) with a base (e.g., ammonium hydroxide).
-
The precipitated racemic 2-thienylglycine is collected by filtration, washed with cold water and ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).[4][5][6]
-
Biological Activities and Applications
Thienylglycine derivatives have demonstrated a broad spectrum of biological activities, with notable applications in neuroscience and as antifungal agents. The thiophene ring is considered a bioisostere of the phenyl ring, and its incorporation can modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.
Neuroprotective Effects and Mechanism of Action
Thienylglycine derivatives, particularly those analogous to phenylglycine, have been investigated as modulators of excitatory amino acid receptors, specifically metabotropic glutamate receptors (mGluRs). Phenylglycine derivatives have been shown to act as competitive antagonists at various mGluR subtypes.[7][8][9][10][11] This antagonistic activity is believed to be a key mechanism behind their neuroprotective effects, as excessive glutamate receptor activation (excitotoxicity) is implicated in a variety of neurodegenerative disorders.
Signaling Pathway of mGluR Antagonism in Neuroprotection
Caption: Proposed signaling pathway for neuroprotection by thienylglycine derivatives via mGluR antagonism.
Quantitative Data on Neuroprotective Activity of Related Compounds:
| Compound | Assay | Target/Model | Activity (EC₅₀/IC₅₀) | Reference |
| Phenylglycine Derivative | Glutamate-induced neurotoxicity | HT-22 hippocampal cells | EC₅₀ in µM range | [12][13] |
| MPEP (mGluR5 Antagonist) | NMDA-induced neurotoxicity | Cortical neurons | Neuroprotective at 20-200 µM | [14] |
| MK-801 (NMDA Antagonist) | H₂O₂-induced cytotoxicity | Hippocampal neurons | Neuroprotective at 5-20 µM | [15] |
Experimental Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Toxicity
This protocol is adapted for screening compounds for neuroprotective effects against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT-22 or SH-SY5Y).[16]
-
Cell Culture:
-
Maintain the neuronal cell line in the recommended growth medium and conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Glutamate Challenge:
-
Prepare serial dilutions of the thienylglycine test compounds in the assay medium.
-
Pre-treat the cells with the test compounds for a specified period (e.g., 1-2 hours).
-
Introduce a final concentration of glutamate known to induce significant cell death (e.g., 5 mM for HT-22 cells).
-
Include appropriate controls: vehicle-treated cells, glutamate-only treated cells, and positive control (a known neuroprotective agent).
-
-
Assessment of Cell Viability:
-
After a 24-hour incubation period, assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the concentration-response curves and determine the EC₅₀ values for the neuroprotective effects of the test compounds.
-
Antifungal Activity
Thiophene-containing compounds have been widely investigated for their antifungal properties. The sulfur atom in the thiophene ring can interact with biological targets in fungi, and the overall molecular structure can be tailored to enhance potency and spectrum of activity.
Quantitative Data on Antifungal Activity of Thiophene Derivatives:
| Compound | Fungal Species | Activity (MIC) | Reference |
| Thiazole derivative | Candida albicans | 0.008–7.81 µg/mL | [17] |
| 2-Acylhydrazino-5-arylpyrrole derivative | Candida albicans | 0.39-3.12 µg/mL | [18][19] |
| Thiophene derivative (Protiofate) | Yeasts and filamentous fungi | Good inhibitory activity | [6] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[18][20][21]
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the thienylglycine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in 96-well microtiter plates using RPMI-1640 medium.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI-1640 medium to the final required concentration.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Include a drug-free growth control and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.
-
Conclusion
Thienylglycine and its derivatives are a versatile class of compounds with significant potential in drug discovery and development. Their synthesis is readily achievable through established methods, and their unique structural features have led to promising biological activities, particularly as neuroprotective agents through the antagonism of metabotropic glutamate receptors and as antifungal agents. The data and protocols presented in this guide provide a valuable resource for researchers and scientists working in these fields, facilitating further exploration and development of novel thienylglycine-based therapeutics.
References
- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmcmed.org [ijmcmed.org]
- 16. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of (S)-3-Thienylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Thienylglycine is a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of various pharmaceuticals. Its incorporation into drug candidates can significantly influence their pharmacological properties. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on chemoenzymatic methods that offer high enantioselectivity and yields. The protocols are intended to be a practical guide for researchers in organic synthesis and drug development.
Introduction
The asymmetric synthesis of non-natural α-amino acids is of great interest in medicinal chemistry due to their role in creating novel peptides and small molecule drugs with enhanced biological activity and metabolic stability. This compound, in particular, is a key intermediate for several important therapeutic agents. This application note details a robust chemoenzymatic approach for its preparation, starting from a prochiral keto acid. This method leverages the high stereoselectivity of enzymes, providing an efficient and environmentally friendly route to the target molecule.
Synthesis Pathway Overview
The chemoenzymatic synthesis of this compound involves two main stages: the chemical synthesis of the precursor (3-thienyl)glyoxylic acid, followed by an enantioselective reductive amination catalyzed by an engineered leucine dehydrogenase.
Figure 1: Overall workflow for the chemoenzymatic synthesis of this compound.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Chemical Synthesis | 3-Bromothiophene, n-BuLi, Diethyl oxalate | (3-Thienyl)glyoxylic acid | ~90 | N/A |
| Enzymatic Reductive Amination | (3-Thienyl)glyoxylic acid, NH₄⁺, NADH | This compound | >95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (3-Thienyl)glyoxylic acid
This protocol describes the synthesis of the prochiral keto acid precursor.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Lithiation: To a solution of 3-bromothiophene (1 equivalent) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.
-
Acylation: To the resulting solution, add diethyl oxalate (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Saponification: Combine the organic layers and wash with brine. Concentrate the organic phase under reduced pressure. Dissolve the crude product in a solution of NaOH (2 equivalents) in a 1:1 mixture of water and ethanol. Stir at room temperature for 2 hours.
-
Isolation: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (3-thienyl)glyoxylic acid as a solid.
Protocol 2: Enzymatic Asymmetric Synthesis of this compound
This protocol details the enantioselective reductive amination of the keto acid to the desired (S)-amino acid.
Materials:
-
(3-Thienyl)glyoxylic acid
-
Engineered Leucine Dehydrogenase (LeuDH)
-
Glucose Dehydrogenase (GDH)
-
Ammonium formate (NH₄HCO₂)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) or oxidized form (NAD⁺) if using a cofactor regeneration system
-
D-Glucose
-
Phosphate buffer (pH 7.5)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.5).
-
Addition of Reactants: To the buffer, add (3-thienyl)glyoxylic acid (1 equivalent, e.g., 50 mM). Then add ammonium formate (5 equivalents) as the amine source, D-glucose (1.2 equivalents) for cofactor regeneration, and a catalytic amount of NAD⁺ (e.g., 1 mM).
-
Enzyme Addition: Add the engineered Leucine Dehydrogenase and Glucose Dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5 mg/mL for each enzyme.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Work-up and Isolation: Upon completion, terminate the reaction by adding an equal volume of a water-miscible organic solvent like isopropanol to precipitate the enzymes. Centrifuge the mixture to remove the precipitated protein.
-
Purification: The supernatant containing the product can be purified by ion-exchange chromatography. Adjust the pH of the supernatant to the isoelectric point of this compound to induce precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure this compound.
Signaling Pathway and Logical Relationship Diagrams
Figure 2: Enzymatic cascade for the asymmetric synthesis of this compound.
Application Notes and Protocols for the Incorporation of (S)-3-Thienylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance the therapeutic properties of peptides.[1][2] (S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene moiety, offers unique structural and electronic properties that can be leveraged to improve peptide stability, receptor binding affinity, and bioavailability.[1] The thiophene ring can introduce novel hydrogen bonding capabilities and electronic characteristics, which are pivotal for fine-tuning interactions between a peptide and its biological target.[1] These custom-synthesized peptides have a wide array of potential applications, including the development of novel diagnostics and therapeutic agents.
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. A primary challenge in the synthesis of peptides containing arylglycines, such as this compound, is the susceptibility to racemization at the α-carbon during the coupling step. This guide addresses this challenge by providing optimized protocols to minimize epimerization and ensure the stereochemical integrity of the final peptide product.
Data Presentation: Coupling Strategies and Expected Outcomes
The choice of coupling reagent and base is critical to minimize racemization when incorporating this compound. The following table summarizes the expected outcomes for different coupling conditions based on studies with the analogous compound, phenylglycine. The data represents the percentage of the desired diastereomer.
| Coupling Reagent | Base | Expected % of Correct Diastereomer (L-D Isomer) | Reference |
| HATU | DIPEA | ~85% | [3] |
| HBTU | DIPEA | ~82% | [3] |
| PyBOP | DIPEA | ~83% | [3] |
| COMU | TMP | >98% | [3] |
| DEPBT | DMP | >98% | [3] |
Data adapted from studies on phenylglycine, a structurally similar arylglycine.[3] Abbreviations: HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, DIPEA: N,N-Diisopropylethylamine, TMP: 2,4,6-Trimethylpyridine, DMP: 2,6-Dimethylpyridine.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu strategy.
Resin Selection and Preparation
-
Resin Choice : For C-terminal amide peptides, Rink Amide resin is recommended. For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin or Wang resin can be used.[4]
-
Protocol :
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]
-
Drain the DMF.
-
Fmoc Deprotection
-
Reagent : 20% piperidine in DMF.
-
Protocol :
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).[5]
-
Coupling of this compound (Racemization-Suppressed Protocol)
This protocol is optimized to minimize epimerization of the this compound residue.
-
Reagents :
-
Fmoc-(S)-3-Thienylglycine (3 equivalents relative to resin loading)
-
COMU (3 equivalents) or DEPBT (3 equivalents)
-
2,4,6-Trimethylpyridine (TMP) (4 equivalents) or 2,6-Dimethylpyridine (DMP) (4 equivalents)
-
DMF (peptide synthesis grade)
-
-
Protocol :
-
In a separate vial, dissolve Fmoc-(S)-3-Thienylglycine and COMU (or DEPBT) in DMF.
-
Add TMP (or DMP) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling of Standard Amino Acids
For amino acids other than this compound, standard coupling protocols can be used.
-
Reagents :
-
Fmoc-protected amino acid (3 equivalents)
-
HCTU or HATU (3 equivalents)
-
DIPEA (4 equivalents)
-
DMF
-
-
Protocol :
-
Dissolve the Fmoc-amino acid and HCTU/HATU in DMF.
-
Add DIPEA and pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate for 30-60 minutes.
-
Perform a Kaiser test to monitor completion.
-
Wash the resin as described in the previous step.
-
Cleavage and Deprotection
-
Reagent : Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Protocol :
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.[5]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[5]
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Method : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.
-
Protocol :
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc solid-phase peptide synthesis incorporating this compound.
Logical Relationship in Peptide Drug Discovery
Caption: Logical workflow for the design and evaluation of peptides containing this compound.
Conclusion
The incorporation of this compound into peptides holds significant promise for the development of next-generation therapeutics with enhanced pharmacological profiles. While the synthesis of peptides containing arylglycines requires careful optimization to prevent racemization, the use of appropriate coupling reagents such as COMU or DEPBT with sterically hindered bases can ensure the production of the desired stereoisomer with high fidelity. The protocols outlined in this document provide a robust framework for researchers to successfully synthesize and evaluate peptides containing this compound, thereby facilitating the exploration of their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Amino acid- and peptide-conjugated heterocyclic compounds: A comprehensive review of Synthesis Strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
(S)-3-Thienylglycine: A Versatile Scaffold in Medicinal Chemistry
(S)-3-Thienylglycine, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry due to its unique structural features. The thiophene ring, a bioisostere of the phenyl ring, offers modulated physicochemical properties, while the chiral amino acid backbone provides a scaffold for stereoselective synthesis. This document details the application of this compound and its derivatives in the development of antiplatelet agents, N-Methyl-D-Aspartate (NMDA) receptor modulators, and antiviral compounds.
Application in Antiplatelet Drug Discovery
This compound derivatives are key components in the synthesis of potent antiplatelet agents, particularly antagonists of the P2Y12 receptor. This receptor plays a crucial role in ADP-induced platelet aggregation, a key event in thrombosis.
Signaling Pathway of P2Y12 Receptor Antagonism
Caption: P2Y12 receptor signaling cascade and its inhibition by this compound derivatives.
Quantitative Data of Thienopyridine P2Y12 Receptor Antagonists
| Compound | Target | Activity | Assay | Reference |
| Ticagrelor | P2Y12 Receptor | Reversible Antagonist | Platelet Aggregation Assay | [1][2] |
| Prasugrel | P2Y12 Receptor | Irreversible Antagonist | Platelet Aggregation Assay | [2] |
| DV-127 | P2Y12 Receptor | Antagonist | Platelet Aggregation Assay | [3] |
Experimental Protocol: Synthesis of a Key Ticagrelor Intermediate
This protocol describes a plausible synthesis of a key intermediate for Ticagrelor, which could be conceptually derived from this compound precursors. The synthesis involves the condensation of a pyrimidine amine with a cyclopentyl derivative, followed by diazotization to form the triazolopyrimidine core[4][5].
Caption: Workflow for the synthesis of a key Ticagrelor intermediate.
Materials:
-
Pyrimidine amine derivative (14)
-
Cyclopentyl derivative (13)
-
Ethylene glycol
-
Resin-NO2
-
Acetonitrile
-
Water
-
Ethyl acetate
-
n-Heptane
-
Hydrochloric acid
-
Sodium chloride
Procedure:
-
Condensation: In a reaction vessel, dissolve the pyrimidine amine derivative (14) and the cyclopentyl derivative (13) in ethylene glycol. Heat the mixture to facilitate the condensation reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and add water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate (15) as a syrup[4].
-
Purification: Dissolve the syrup in ethyl acetate, heat, and add n-heptane to precipitate the purified intermediate. Filter and dry the solid.
-
Diazotization: Dissolve the intermediate (15) in a mixture of acetonitrile and water. Add Resin-NO2 to the solution and stir at room temperature. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, filter off the resin and wash with dichloromethane. Dilute the filtrate with water and extract the product with an organic solvent.
-
Final Purification: Wash the organic layer, dry, and concentrate to yield the triazolopyrimidine intermediate (16)[4].
Application as NMDA Receptor Modulators
Derivatives of this compound have been investigated as potent and selective modulators of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.
Quantitative Pharmacological Data of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives
The following table summarizes the potency (EC50) and efficacy (Rmax) of representative compounds at different NMDA receptor subtypes[6][7].
| Compound | GluN1/2A (EC50, µM) | GluN1/2A (Rmax, %) | GluN1/2C (EC50, µM) | GluN1/2C (Rmax, %) | GluN1/2D (EC50, µM) | GluN1/2D (Rmax, %) | |---|---|---|---|---|---| | 8d | - | - | - | 864 | - | - | | 8j | 0.018 | - | 0.0029 | - | 0.016 | - |
Rmax is expressed as a percentage of the maximal response to glycine.
Experimental Protocol: Synthesis of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives
This protocol is based on the synthesis of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues and can be adapted for the thienyl derivatives[8].
Caption: General workflow for the synthesis of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives.
Materials:
-
(R)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid
-
Substituted thiophenecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Coupling Reaction: To a solution of the substituted thiophenecarboxylic acid in DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature. Add a solution of (R)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid in DMF and continue stirring overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in a mixture of TFA and DCM. Stir the solution at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent to remove residual TFA. The final product can be further purified by preparative HPLC if necessary.
Application as Antiviral Agents
The thienyl moiety is present in various compounds exhibiting antiviral activity. This compound can serve as a scaffold for the synthesis of novel antiviral agents targeting different viruses.
Quantitative Data of Thienyl-Containing Antiviral Compounds
| Compound | Virus Target | Activity (IC50) | Assay | Reference |
| TA-Am (1) | Influenza A (H3N2) | > 241.5 µg/mL | In vitro antiviral assay | [9] |
| TA-Rim (2) | Influenza A (H3N2) | > 227.1 µg/mL | In vitro antiviral assay | [9] |
| Boc-Os-Hda-TA (8) | Influenza A (H3N2) | 18.52 µg/mL | In vitro antiviral assay | [9] |
| Thienyl-containing diol derivative | HIV-1 Protease | Nanomolar range | Enzyme inhibition assay | [4] |
Experimental Protocol: Synthesis of Thienyl-Based Amides of Anti-influenza Drugs
This protocol describes the synthesis of thienyl-based amides of amantadine and oseltamivir, demonstrating the utility of the thienyl scaffold in developing antiviral agents[9].
Caption: Synthetic workflow for thienyl-based amides of anti-influenza drugs.
Materials:
-
3-(2-thienyl)acrylic acid (TA)
-
Amantadine hydrochloride or Oseltamivir derivative
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Amide Coupling: To a solution of 3-(2-thienyl)acrylic acid in dichloromethane, add TBTU and triethylamine. Stir the mixture at room temperature to activate the carboxylic acid.
-
Reaction with Amine: Add the amantadine hydrochloride or oseltamivir derivative to the reaction mixture. Continue stirring at room temperature for 3-4 hours.
-
Work-up: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final thienyl-based amide hybrid.
Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on antiplatelet effect of a new thiophenopyridine platelets P2Y12 receptor antagonist DV-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. umimpact.umt.edu [umimpact.umt.edu]
- 9. Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses [mdpi.com]
Application Notes and Protocols for the Development of Novel Drugs Using (S)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Thienylglycine is a versatile, non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of novel therapeutic agents. Its unique thiophene ring and amino acid scaffold allow for diverse chemical modifications, leading to compounds with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, with a focus on their application as modulators of the N-methyl-D-aspartate (NMDA) receptor and as potential anticancer agents.
Application Note 1: this compound Derivatives as NMDA Receptor Modulators
This compound derivatives have shown significant promise as modulators of the NMDA receptor, a key player in synaptic plasticity and neuronal function. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. The thienyl moiety can interact with specific binding pockets within the receptor, offering a pathway to develop potent and selective agonists or antagonists.
Quantitative Data Summary: NMDA Receptor Modulation
The following table summarizes the in vitro activity of representative (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives, which are structurally related to this compound, at different NMDA receptor subtypes.
| Compound ID | Target | Assay Type | Potency (EC₅₀/IC₅₀, µM) | Efficacy (% of Glycine) | Reference |
| 8d | GluN1/GluN2C | Agonist Activity | - | 864% | [1] |
| 8j | GluN1/GluN2A | Agonist Activity | 0.018 | Partial to Full Agonist | [1] |
| 8j | GluN1/GluN2C | Agonist Activity | 0.0029 | Superagonist | [1] |
| 8j | GluN1/GluN2D | Agonist Activity | 0.016 | Partial to Full Agonist | [1] |
| - | GluN1/GluN2B | Functional Antagonism | - | Low Agonist Efficacy | [1] |
Note: The data presented is for (R)-isomers, highlighting the potential of the thienyl-amino acid scaffold.
Signaling Pathway: NMDA Receptor Activation
Activation of the NMDA receptor by glutamate and a co-agonist like glycine or D-serine leads to the opening of its ion channel, allowing the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.
References
Application Notes and Protocols for (S)-3-Thienylglycine in Agrochemical Research
(S)-3-Thienylglycine , a non-proteinogenic amino acid, is a versatile chiral building block in the synthesis of various bioactive molecules.[1] Its unique thienyl moiety and amino acid structure make it a valuable precursor for developing novel agrochemicals, including fungicides, insecticides, herbicides, and plant growth regulators. This document provides an overview of its potential applications in agrochemical research, along with detailed experimental protocols and data for analogous compounds.
Application as a Precursor for Fungicides
This compound can serve as a key intermediate in the synthesis of fungicides, particularly those targeting fungal metabolic pathways. The thienyl group is a known bioisostere for a phenyl group and is present in several commercial fungicides.[2]
Mechanism of Action (Hypothetical for this compound Derivatives): Many thienyl-containing fungicides, such as penthiopyrad, act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds bind to the succinate dehydrogenase (SDH) enzyme complex in the fungal mitochondrial respiratory chain, blocking cellular respiration and leading to fungal death. It is hypothesized that derivatives of this compound could be designed to target this same enzyme.
Quantitative Data for Analogous Thienyl-Containing Fungicides:
The following table summarizes the in vitro and in vivo fungicidal activity of N-thienyl carboxamide derivatives against Botrytis cinerea (gray mold), demonstrating the potential of the thienyl scaffold.
| Compound Type | In vivo Fungicidal Activity (Protective Value at 62.5 ppm) | In vitro Antifungal Activity (IC50, µg/mL) | SDH Inhibitory Activity (IC50, µg/mL) |
| N-(2-substituted-3-thienyl)carboxamides | > 95% | 0.1 - 0.5 | 0.05 - 0.2 |
| N-(4-substituted-3-thienyl)carboxamides | > 95% | 0.1 - 0.5 | 0.05 - 0.2 |
| N-(3-substituted-2-thienyl)carboxamides | < 50% | > 1.0 | > 1.0 |
| N-(2-substituted-phenyl)carboxamides (Reference) | > 95% | 0.1 - 0.5 | 0.05 - 0.2 |
Experimental Protocol: Synthesis of a Hypothetical this compound-Based Carboxamide Fungicide
This protocol describes a general method for the synthesis of a hypothetical N-acyl derivative of this compound.
-
Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to adjust the pH to ~9-10.
-
Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0-5 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the protected amino acid and purify by column chromatography.
-
-
Amide Coupling:
-
Dissolve the protected this compound in an anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Add the desired amine component (e.g., a substituted aniline).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture and purify the resulting amide by column chromatography.
-
-
Deprotection:
-
Dissolve the protected amide in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the final compound.
-
Experimental Protocol: In Vitro Antifungal Assay
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in a nutrient broth (e.g., potato dextrose broth).
-
Inoculate each dilution with a suspension of fungal spores (e.g., Botrytis cinerea).
-
Incubate the cultures at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Measure the fungal growth (e.g., by optical density at 600 nm).
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the compound concentration.
Diagram: Synthetic Workflow for a Hypothetical this compound-Based Fungicide
Caption: Synthetic workflow for a hypothetical fungicide.
Application as a Precursor for Insecticides
This compound can be utilized as a scaffold for the synthesis of novel insecticides. The incorporation of a thienyl ring and an amino acid moiety can lead to compounds with unique modes of action and improved insecticidal activity.
Mechanism of Action (Hypothetical for this compound Derivatives): Glycine receptors are known targets for some insecticides.[3] It is plausible that derivatives of this compound could be designed to interact with insect-specific glycine receptors or other neuronal targets, leading to insect paralysis and death.
Quantitative Data for Analogous Thienyl-Containing Insecticides:
The following table presents the insecticidal activity of thienylpyridyl- and thioether-containing acetamide derivatives against the diamondback moth (Plutella xylostella), highlighting the potential of thienyl-containing structures.[4]
| Compound | Concentration (mg/L) | Mortality (%) | LC50 (mg/L) |
| Iq | 0.1 | 100 | 0.0016 |
| Ib | 0.1 | 70 | - |
| A | 1 | 50 | - |
| Triflumuron (Control) | 1 | 50 | 0.3627 |
| Chlorantraniliprole (Control) | 0.001 | 83 | 0.0001 |
Experimental Protocol: Synthesis of a Hypothetical this compound-Based Insecticide
A similar synthetic strategy to that described for fungicides can be employed, where the protected this compound is coupled with a different amine or other functional group designed to interact with an insect-specific target.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Prepare a series of dilutions of the test compounds.
-
Excise leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella).
-
Dip each leaf disc into a test solution for a set time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place each treated leaf disc in a petri dish with a moist filter paper.
-
Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each petri dish.
-
Incubate at a controlled temperature and humidity.
-
Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Calculate the lethal concentration (LC50) using probit analysis.
Diagram: Hypothetical Signaling Pathway for a Neurotoxic Insecticide
Caption: Hypothetical neurotoxic action of a derivative.
Application in Herbicide Development
While direct evidence is limited, the structural similarity of this compound to other amino acid-based herbicides suggests its potential as a precursor for new herbicidal compounds. Many herbicides act by inhibiting amino acid biosynthesis in plants.
Mechanism of Action (Hypothetical for this compound Derivatives): Derivatives of this compound could potentially inhibit enzymes involved in the biosynthesis of essential amino acids, leading to stunted growth and death of susceptible plants.
Quantitative Data for Analogous Glycine-Based Herbicides:
The following table shows the phytotoxic effects of 3-indolylglycine derivatives on the germination of Lactuca sativa (lettuce) seeds, demonstrating the herbicidal potential of glycine analogs.
| Compound | Concentration (ppm) | Germination Inhibition (%) |
| 4h | 10 | ~100 |
| 4k | 150 | ~80 |
| Glyphosate (Control) | 150 | ~95 |
| Atrazine (Control) | 150 | ~90 |
Experimental Protocol: Synthesis of a Hypothetical this compound-Based Herbicide
The synthesis would involve modifying the this compound structure to mimic known herbicidal pharmacophores, for example, by introducing phosphonomethyl groups or other moieties known to inhibit plant enzymes.
Experimental Protocol: Seed Germination and Root Growth Inhibition Assay
-
Prepare a range of concentrations of the test compound in a suitable solvent.
-
Place a set number of seeds (e.g., 20) of a model plant (e.g., Lactuca sativa) on a filter paper in a petri dish.
-
Add a specific volume of the test solution to each petri dish.
-
Incubate the petri dishes in a controlled environment (e.g., 25°C, 12h light/12h dark photoperiod).
-
After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle length.
-
Calculate the percentage of germination inhibition and root growth inhibition relative to a solvent-only control.
Application as a Plant Growth Regulator
This compound has been studied for its potential application as a plant growth regulator, which can enhance crop yields and resilience to environmental stressors.[1]
Mechanism of Action (Hypothetical): As an amino acid derivative, this compound could influence plant growth by modulating the synthesis or signaling of plant hormones like auxins, or by affecting key metabolic pathways such as the glycine decarboxylase system, which is linked to photosynthesis and overall plant growth.[5]
Experimental Protocol: Evaluation of Plant Growth Regulating Effects
-
Grow model plants (e.g., Arabidopsis thaliana or a crop species) under controlled greenhouse conditions.
-
Prepare different concentrations of this compound in a foliar spray solution or in the hydroponic nutrient solution.
-
Apply the treatments to the plants at a specific growth stage.
-
Monitor various growth parameters over time, such as plant height, leaf area, biomass (fresh and dry weight), and chlorophyll content.
-
At the end of the experiment, harvest the plants and perform detailed analysis of the collected data to determine the effect of the treatment on plant growth.
Diagram: Logical Relationship for Plant Growth Regulation
Caption: Potential pathways for plant growth regulation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine decarboxylase controls photosynthesis and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of (S)-3-Thienylglycine by HPLC and GC Methods
This document provides detailed application notes and protocols for the quantitative analysis of (S)-3-Thienylglycine, a crucial chiral building block in pharmaceutical synthesis. The stereochemical purity of this compound is critical for the efficacy and safety of the final drug product. The following High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are designed for researchers, scientists, and drug development professionals to accurately determine the enantiomeric purity of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a powerful technique for the separation of enantiomers. The presented method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP) for the direct enantioselective separation of this compound without the need for derivatization.
Application Note: Chiral HPLC Analysis of this compound
This method is suitable for the determination of the enantiomeric purity of this compound in bulk drug substances and intermediates. The CHIROBIOTIC® T column, which contains teicoplanin as the chiral selector, provides excellent selectivity for a wide range of underivatized amino acids.[1][2] The separation is achieved through a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte enantiomers and the chiral stationary phase.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the chiral HPLC analysis of this compound. These values are representative and may vary depending on the specific instrument and laboratory conditions.
| Parameter | Expected Value |
| Retention Time this compound | ~ 6.5 min |
| Retention Time (R)-3-Thienylglycine | ~ 8.0 min |
| Resolution (Rs) | > 2.0 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 5 ng/mL |
| Limit of Quantification (LOQ) | ~ 15 ng/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol: Chiral HPLC Method
1. Materials and Reagents
-
This compound reference standard
-
Racemic 3-Thienylglycine
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Acetic Acid (glacial, HPLC grade)
-
Water (deionized, 18 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Triethylamine and 0.1% Acetic Acid in Methanol/Ethanol (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Racemic Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic 3-Thienylglycine in 10 mL of mobile phase. This is used for system suitability to determine resolution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
4. System Suitability
-
Inject the racemic standard solution. The resolution between the (S) and (R) enantiomer peaks should be greater than 2.0.
-
The tailing factor for the this compound peak should be less than 1.5.
-
The relative standard deviation for six replicate injections of a working standard solution should be less than 2.0%.
5. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times obtained from the standard injections.
-
Quantify the amount of this compound in the samples using the calibration curve.
Workflow Diagram: Chiral HPLC Analysis
Gas Chromatography (GC) Method
For GC analysis of amino acids, derivatization is necessary to increase their volatility and thermal stability.[3][4] This method employs a two-step derivatization procedure followed by separation on a chiral GC column.
Application Note: Chiral GC Analysis of this compound
This GC method is a highly sensitive and specific alternative for the enantiomeric purity determination of this compound. The method involves derivatization with heptafluorobutyl chloroformate (HFBCF) to form volatile derivatives of the amino acid.[4] The separation of the enantiomeric derivatives is then achieved on a Chirasil-L-Val capillary column.[3][4] This method is particularly useful for trace-level analysis and when high resolution is required.
Quantitative Data Summary
The following table presents the expected quantitative data for the chiral GC analysis of derivatized this compound. These values are representative and should be confirmed experimentally.
| Parameter | Expected Value |
| Retention Time (S)-enantiomer derivative | ~ 25 min |
| Retention Time (R)-enantiomer derivative | ~ 26 min |
| Resolution (Rs) | > 2.5 |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5 ng/mL |
| Precision (%RSD) | < 3.0% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Protocol: Chiral GC Method
1. Materials and Reagents
-
This compound reference standard
-
Racemic 3-Thienylglycine
-
Heptafluorobutyl chloroformate (HFBCF)
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous, GC grade)
-
Hexane (GC grade)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
2. Instrumentation and Chromatographic Conditions
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness[3][4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C
-
Oven Temperature Program: 100°C (hold for 2 min), ramp at 4°C/min to 200°C, hold for 10 min.
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
3. Derivatization Procedure
-
Esterification: Place 1 mg of the amino acid standard or sample in a reaction vial. Add 1 mL of 1.25 M HCl in methanol. Cap the vial and heat at 100°C for 1 hour. Evaporate the solvent to dryness under a stream of nitrogen.
-
Acylation: To the dried residue, add 0.5 mL of dichloromethane and 100 µL of heptafluorobutyl chloroformate (HFBCF). Cap the vial and heat at 100°C for 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution. Vortex for 1 minute. Centrifuge and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate. This solution is ready for GC analysis.
4. Standard and Sample Preparation
-
Prepare stock solutions of the derivatized this compound and racemic 3-Thienylglycine in hexane.
-
Prepare working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 0.5, 2, 5, 10, 20 µg/mL).
-
Derivatize the sample containing this compound using the procedure described above and dilute with hexane to a concentration within the calibration range.
5. System Suitability
-
Inject the derivatized racemic standard. The resolution between the enantiomer derivative peaks should be greater than 2.5.
-
The tailing factor for the derivatized this compound peak should be less than 1.8.
-
The relative standard deviation for six replicate injections of a working standard solution should be less than 3.0%.
6. Analysis
-
Inject the prepared derivatized standard and sample solutions.
-
Identify the peaks based on retention times.
-
Quantify the amount of this compound in the samples using the calibration curve.
Workflow Diagram: Chiral GC Analysis
References
Application Notes and Protocols for the Derivatization of (S)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of (S)-3-Thienylglycine, a non-proteinogenic amino acid of interest in pharmaceutical research and development. The following methods describe common derivatization techniques including N-Boc protection, N-acetylation, and methyl esterification, which are frequently employed to modify the compound for applications such as peptide synthesis, chiral analysis, and modulation of physicochemical properties. Additionally, a protocol for derivatization for the purpose of chiral High-Performance Liquid Chromatography (HPLC) analysis is provided.
Introduction
This compound is a valuable chiral building block in organic synthesis and medicinal chemistry. Its thienyl moiety offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. Derivatization of its amino and carboxylic acid functional groups is a critical step in its incorporation into larger molecules and for its analytical characterization. The protocols outlined below are established methods for amino acid modification and are presented here with details for their application to this compound.
Derivatization Protocols
N-tert-Butoxycarbonyl (Boc) Protection
The protection of the amino group of this compound with a tert-butoxycarbonyl (Boc) group is a common strategy in peptide synthesis to prevent unwanted side reactions.
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃) (3.0 equivalents) to the solution at 0 °C.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10 hours.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to yield the N-Boc protected product.
N-Acetylation
N-acetylation is used to cap the N-terminus of amino acids or peptides, which can be useful for mimicking natural proteins or altering biological activity.
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in water.
-
Add acetic anhydride (2.0 equivalents) to the solution in one portion while stirring vigorously.
-
Continue vigorous stirring for 15-20 minutes. The solution may become warm.
-
Cool the solution to allow for crystallization of the product.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry to yield the N-acetylated product.
Methyl Esterification
Esterification of the carboxylic acid group can facilitate subsequent reactions or improve the volatility of the amino acid for analytical techniques like gas chromatography.
Experimental Protocol:
-
Suspend this compound (1.0 equivalent) in methanol (MeOH).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (2.0 equivalents) dropwise to the mixture.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
The resulting residue is the methyl ester hydrochloride salt of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Thienylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-3-Thienylglycine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound, a non-proteinogenic amino acid, can be synthesized through several methods, primarily categorized as chemical and enzymatic routes. Common approaches include:
-
Asymmetric Strecker Synthesis: This classical method involves the reaction of 3-thiophenecarboxaldehyde, a cyanide source, and a chiral amine.
-
Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as an α-enamido ester, using a chiral catalyst.[1]
-
Enzymatic Resolution of Racemic Mixtures: This method uses enzymes that selectively react with one enantiomer of a racemic mixture of 3-thienylglycine or its precursor, allowing for the separation of the (S)-enantiomer.
-
Chemo-enzymatic Synthesis: This approach combines chemical synthesis steps with an enantioselective enzymatic step to produce the desired (S)-enantiomer. A notable example involves the reductive amination of (2-thienyl)glyoxylic acid using a leucine dehydrogenase.
Q2: My overall yield is low. What are the potential causes and solutions?
A2: Low overall yield can stem from various factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reactions: Monitor reaction progress using techniques like TLC or HPLC. If the reaction is stalling, consider adjusting parameters such as temperature, reaction time, or catalyst loading.
-
Side Reactions: The formation of byproducts is a common cause of low yield. Analyze your crude product to identify major impurities. Depending on the side reactions, you may need to modify your reaction conditions, such as using a more selective catalyst or protecting sensitive functional groups.
-
Product Degradation: this compound or its intermediates might be unstable under certain conditions (e.g., strong acid/base, high temperature). Ensure your work-up and purification procedures are as mild as possible.
-
Purification Losses: Significant loss of product can occur during extraction, crystallization, or chromatography. Optimize your purification protocol to minimize these losses.
Q3: How can I improve the enantioselectivity of my synthesis?
A3: Achieving high enantiomeric excess (ee) is critical. If you are observing low ee, consider the following:
-
Catalyst Choice and Purity: The choice of chiral catalyst or ligand is paramount.[1] Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive. Experiment with different catalysts or ligands to find the optimal one for your substrate.
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. Lowering the reaction temperature often improves ee. A solvent screening can also identify conditions that favor the desired stereochemical outcome.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure your starting materials are of high purity.
Troubleshooting Guides
Guide 1: Low Yield in Chemo-enzymatic Reductive Amination
This guide addresses common issues in the synthesis of this compound from a prochiral keto acid like (2-thienyl)glyoxylic acid using a dehydrogenase.
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of keto acid | Inadequate enzyme activity or stability. | - Verify the activity of your enzyme batch. - Optimize pH and temperature for the specific dehydrogenase used. - Ensure proper storage of the enzyme to maintain its activity. |
| Insufficient cofactor (NADH) regeneration. | - If using a cofactor regeneration system (e.g., glucose dehydrogenase), ensure all components are active.[2] - Increase the concentration of the sacrificial substrate (e.g., glucose). | |
| Substrate or product inhibition. | - Perform initial rate kinetics to check for inhibition. - Consider a fed-batch approach for substrate addition to maintain a low concentration. | |
| Formation of racemic product | Presence of a non-enzymatic reduction pathway. | - Run a control reaction without the enzyme to assess the background reaction rate. - If a significant background reaction exists, adjust the reaction conditions (e.g., choice of reducing agent if used). |
| Racemization of the product. | - Analyze the product's enantiomeric purity over time. - If racemization occurs, shorten the reaction time or perform the reaction at a lower temperature. |
Guide 2: Poor Enantioselectivity in Asymmetric Hydrogenation
This guide focuses on troubleshooting issues related to the enantioselectivity of catalytic asymmetric hydrogenation for producing this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Suboptimal catalyst or ligand. | - Screen a variety of chiral phosphine or other relevant ligands. - Ensure the correct metal precursor and ligand are used in the appropriate ratio. |
| Incorrect solvent. | - Perform a solvent screen. Protic solvents like methanol or ethanol can sometimes improve ee, while aprotic solvents like dichloromethane or toluene may also be effective depending on the catalyst system. | |
| Hydrogen pressure and temperature are not optimized. | - Systematically vary the hydrogen pressure and reaction temperature. Higher pressures can sometimes decrease enantioselectivity, while lower temperatures often improve it. | |
| Inconsistent results between batches | Catalyst poisoning. | - Ensure all glassware is scrupulously clean and the solvent is degassed and anhydrous. - Purify the substrate to remove any potential catalyst poisons (e.g., sulfur-containing impurities). |
| Inconsistent catalyst preparation. | - If preparing the catalyst in situ, ensure the procedure is followed precisely each time. |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is based on the enantioselective amination of a prochiral keto acid using a leucine dehydrogenase (LeuDH).[2]
Materials:
-
(2-thienyl)glyoxylic acid
-
Leucine Dehydrogenase (e.g., from Bacillus cereus)
-
Glucose Dehydrogenase (for NADH regeneration)
-
NADH (catalytic amount)
-
D-Glucose
-
Ammonium chloride
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing phosphate buffer, D-glucose, and ammonium chloride.
-
Add the substrate, (2-thienyl)glyoxylic acid, to the desired concentration (e.g., 50 mM).
-
Add a catalytic amount of NADH.
-
Initiate the reaction by adding the leucine dehydrogenase and glucose dehydrogenase.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle agitation.
-
Monitor the reaction progress by HPLC, measuring the consumption of the keto acid and the formation of this compound.
-
Upon completion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Isolate the product by standard procedures such as ion-exchange chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Enantioselectivity in a Hypothetical Chemo-enzymatic Synthesis
| Entry | Temperature (°C) | pH | Substrate Conc. (mM) | Yield (%) | ee (%) |
| 1 | 25 | 7.0 | 50 | 85 | 98 |
| 2 | 30 | 7.5 | 50 | 92 | >99 |
| 3 | 35 | 7.5 | 50 | 90 | 97 |
| 4 | 30 | 8.0 | 50 | 88 | 99 |
| 5 | 30 | 7.5 | 100 | 75 | >99 |
Visualizations
Caption: Chemo-enzymatic synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Overcoming solubility issues with (S)-3-Thienylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-3-Thienylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is sparingly soluble in water.[1] Its solubility is influenced by its zwitterionic nature, possessing both a basic amino group and an acidic carboxylic acid group. Like many amino acids, its solubility is lowest at its isoelectric point (pI) and increases in acidic or basic solutions.
Q2: Why is my this compound not dissolving in water?
If you are experiencing difficulty dissolving this compound in neutral water, it is likely due to its limited aqueous solubility at or near its isoelectric point. At this pH, the net charge of the molecule is zero, minimizing its interaction with polar water molecules.
Q3: What common laboratory solvents can be used to dissolve this compound?
While direct quantitative data for this compound in various organic solvents is limited, general solubility patterns for amino acids suggest that it will have low solubility in non-polar organic solvents. Some solubility may be achieved in polar aprotic solvents like dimethyl sulfoxide (DMSO). For aqueous-based experiments, it is generally recommended to modify the properties of the aqueous solvent (e.g., pH, co-solvents) rather than using purely organic solvents.
Q4: How does pH affect the solubility of this compound?
The solubility of amino acids like this compound is highly dependent on pH.[2][3][4][5]
-
At its isoelectric point (pI) , the amino acid exists as a zwitterion with no net charge, resulting in minimal solubility.
-
In acidic solutions (pH < pI) , the amino group is protonated (-NH3+), leading to a net positive charge and increased solubility.
-
In basic solutions (pH > pI) , the carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge and increased solubility.
Troubleshooting Guides
Issue 1: Poor Dissolution in Aqueous Buffers
Problem: this compound forms a precipitate or does not fully dissolve when added to a neutral aqueous buffer (e.g., PBS pH 7.4).
Solutions:
-
pH Adjustment: Modify the pH of your solvent.
-
Co-solvency: Introduce a water-miscible organic solvent.
-
Complexation: Utilize cyclodextrins to enhance solubility.
Data Presentation
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values
| pH Range | Expected Charge | Estimated Solubility |
| < 4 | Positive | Increased |
| 4 - 8 | Zwitterionic (near pI) | Low (Sparingly Soluble) |
| > 8 | Negative | Increased |
Note: This table provides estimated solubility trends based on the general behavior of amino acids. Actual quantitative solubility may vary.
Table 2: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | May decrease solubility at higher concentrations for some amino acids. |
| Propylene Glycol | 10-30% | Generally recognized as safe (GRAS) for many applications. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Use with caution; may have biological effects. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to systematically determine the optimal pH for dissolving this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
Methodology:
-
Prepare a suspension of this compound in deionized water (e.g., 1-5 mg/mL).
-
While stirring, slowly add 0.1 M HCl dropwise to decrease the pH. Monitor the pH and observe for dissolution. Note the pH at which the compound fully dissolves.
-
If the compound does not dissolve in acidic conditions, prepare a fresh suspension.
-
While stirring, slowly add 0.1 M NaOH dropwise to increase the pH. Monitor the pH and observe for dissolution. Note the pH at which the compound fully dissolves.
-
Once the optimal pH for dissolution is identified, you can prepare a buffered solution at that pH for your experiments.
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol provides a general method for using a co-solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
Co-solvent (e.g., Ethanol, Propylene Glycol, DMSO)
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh a small amount of this compound into a vial.
-
Add the co-solvent first (e.g., 10% of the final volume).
-
Vortex or sonicate until the compound is wetted and a uniform suspension is formed.
-
Gradually add the aqueous buffer in small increments, vortexing or sonicating between additions, until the desired final concentration is reached.
-
If the compound precipitates, try a higher initial concentration of the co-solvent.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
This protocol outlines the steps for forming an inclusion complex with a cyclodextrin to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and stir bar
-
Magnetic stirrer with heating capability
Methodology:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer (e.g., 1-10% w/v).
-
Gently heat the cyclodextrin solution (e.g., to 40-50 °C) with stirring to ensure it is fully dissolved.
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Continue stirring the mixture for several hours (e.g., 4-24 hours) at a constant temperature to allow for complex formation.
-
Allow the solution to cool to room temperature. Any remaining undissolved compound can be removed by filtration or centrifugation.
Mandatory Visualizations
Signaling Pathways
This compound, as a derivative of the neurotransmitter glycine, may potentially interact with signaling pathways modulated by glycine. Glycine acts as an inhibitory neurotransmitter primarily through glycine receptors (GlyRs) and also as a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors.[6][7][8] Its involvement in neuroprotection suggests potential interactions with pathways related to neuronal survival and inflammation.[9]
References
- 1. L-ALPHA-(3-THIENYL)GLYCINE | 1194-87-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitters — ACh, glutamate, GABA, and glycine – Neuroscience for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 8. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Thienylglycine Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (S)-3-Thienylglycine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The main factors that can lead to the degradation of this compound in solution are pH, temperature, light exposure, and the presence of oxidizing agents. Like many amino acids, it is susceptible to hydrolysis under acidic or basic conditions, and the thiophene ring can be prone to oxidation.[1][2]
Q2: I am observing a rapid loss of this compound in my stock solution. What could be the cause?
A2: Rapid degradation of your stock solution could be due to several factors:
-
Improper pH: The solution's pH might be too acidic or basic. It is crucial to maintain a pH where the molecule exhibits maximum stability.
-
Inappropriate Solvent: The choice of solvent can influence stability. Ensure the solvent is of high purity and does not contain reactive impurities.
-
Storage Conditions: High temperatures or exposure to light can accelerate degradation.[3] Stock solutions should be stored at recommended temperatures and protected from light.
-
Microbial Contamination: If the solution is not sterile, microbial growth can lead to degradation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products need to be identified experimentally, potential degradation pathways include:
-
Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[1][2][4]
-
Photodegradation: Exposure to UV or visible light can induce reactions involving the thiophene ring.[3][5]
-
Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound and identifying its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for quantifying the parent compound and its degradation products.[6][7][8] For structural elucidation of the degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Tailing peak for this compound | Secondary interactions with the stationary phase. | Use a mobile phase with a suitable buffer to control the ionization of the amino and carboxylic acid groups. Consider an end-capped column. |
| Co-elution of degradation products | Inadequate separation power of the HPLC method. | Optimize the mobile phase composition (e.g., gradient, organic modifier, pH). Experiment with a different stationary phase (e.g., different C18 chemistry, phenyl-hexyl). |
| Drifting retention times | Column temperature fluctuations or mobile phase composition changes. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate samples | Inaccurate sample preparation or dilution errors. | Use calibrated pipettes and follow a standardized sample preparation protocol. Prepare a fresh stock solution for each experiment. |
| Unexpectedly rapid degradation | Contaminated reagents or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed. |
| No degradation observed under stress conditions | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. |
Quantitative Data Summary
Disclaimer: The following tables provide illustrative quantitative data based on general knowledge of amino acid and thiophene chemistry, as specific literature data for this compound is limited. This data should be used as a general guideline for experimental design.
Table 1: Illustrative Stability of this compound under Hydrolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl at 60 °C | 24 | 92 | Hydrolysis Product A |
| 0.1 M HCl at 60 °C | 72 | 75 | Hydrolysis Product A |
| 0.1 M NaOH at 60 °C | 24 | 85 | Hydrolysis Product B |
| 0.1 M NaOH at 60 °C | 72 | 60 | Hydrolysis Product B |
Table 2: Illustrative Stability of this compound under Oxidative Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 3% H₂O₂ at 25 °C | 24 | 88 | Oxidation Product X (Sulfoxide) |
| 3% H₂O₂ at 25 °C | 72 | 65 | Oxidation Product X, Oxidation Product Y |
Table 3: Illustrative Stability of this compound under Thermal and Photolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 80 °C in Solution | 24 | 95 | Thermal Degradant 1 |
| 80 °C in Solution | 72 | 80 | Thermal Degradant 1, Thermal Degradant 2 |
| UV Light (254 nm) | 24 | 90 | Photodegradant P1 |
| UV Light (254 nm) | 72 | 70 | Photodegradant P1, Photodegradant P2 |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) in a photostability chamber.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Preparation for HPLC: Neutralize the acidic and basic samples before injection if necessary. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Purification challenges of (S)-3-Thienylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with (S)-3-Thienylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often depend on the synthetic route used. For syntheses starting from 3-thiophene carboxaldehyde, residual starting material or the corresponding racemic N-acetyl amino acid may be present. In enzymatic resolutions, the D-enantiomer is a common impurity that needs to be removed. Other potential impurities include inorganic salts from pH adjustments and residual solvents.
Q2: I'm observing poor solubility of my crude this compound. How can I improve this for purification?
A2: this compound, like many amino acids, exhibits zwitterionic properties, leading to low solubility in many organic solvents. Its solubility is highly pH-dependent. To dissolve it, try adjusting the pH. It will be more soluble in acidic (pH < 2) or basic (pH > 9) aqueous solutions. For crystallization, a common technique is to dissolve the amino acid in a dilute acidic or basic solution and then slowly bring the pH back to its isoelectric point (pI) to induce precipitation.
Q3: My final product has low enantiomeric purity. What are the best methods to improve it?
A3: Achieving high enantiomeric purity is a critical challenge. If you suspect the presence of the D-enantiomer, preferential crystallization or chiral chromatography are effective methods. Diastereomeric salt formation is another classic technique; this involves reacting the amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be used, particularly for removing less polar impurities. A typical mobile phase would be a mixture of water and a polar organic solvent like methanol or acetonitrile, with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, for large-scale purifications, it can be costly. For removing inorganic salts and highly polar impurities, ion-exchange chromatography is often more suitable.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Incorrect Solvent System | Test a range of solvent systems. A common approach for amino acids is to dissolve in water with pH adjustment and then add a miscible organic anti-solvent (e.g., ethanol, isopropanol) to reduce solubility and induce crystallization. |
| Precipitation is Too Rapid | Slow down the crystallization process. If using pH adjustment, add the acid or base dropwise with vigorous stirring. If using an anti-solvent, add it slowly to the dissolved product. Allow the solution to cool slowly to room temperature and then to 0-4°C. |
| Product Remains in Mother Liquor | Concentrate the mother liquor and attempt a second crop of crystals. Analyze the mother liquor by TLC or HPLC to confirm the presence of the product before processing. |
| pH is Far from Isoelectric Point (pI) | The lowest solubility for an amino acid is at its pI. Determine the pI of this compound and carefully adjust the pH of the solution to this point to maximize precipitation. |
Problem 2: Persistent Impurities in the Final Product
| Impurity Type | Identification Method | Recommended Purification Strategy |
| Inorganic Salts | Measure conductivity of a solution of the product. Can also be observed by NMR (absence of proton signals) or residue on ignition (ash content). | Recrystallize from a water/organic solvent mixture where the salts are soluble in the aqueous phase but the product precipitates upon addition of the organic anti-solvent. Alternatively, use ion-exchange chromatography. |
| Residual Starting Material (e.g., 3-Thiophene Carboxaldehyde) | TLC, HPLC, GC-MS, or ¹H NMR (look for characteristic aldehyde proton signal ~9-10 ppm). | If the impurity is less polar, a slurry or wash with a non-polar organic solvent in which the amino acid is insoluble (e.g., diethyl ether, hexanes) can be effective. Alternatively, reverse-phase flash chromatography can be used. |
| Opposite Enantiomer (D-form) | Chiral HPLC or polarimetry. | Perform a second resolution step. This could involve diastereomeric salt formation with a different resolving agent or preparative chiral chromatography. |
Experimental Protocols
Protocol 1: Recrystallization for General Purification
-
Dissolution: Dissolve the crude this compound in deionized water by adjusting the pH to approximately 10-11 with a dilute NaOH solution. Use the minimum amount of liquid necessary to fully dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes at room temperature.
-
Filtration: Filter the solution through a celite pad to remove the charcoal and any insoluble particulate matter.
-
Precipitation: With vigorous stirring, slowly add a dilute HCl solution dropwise to adjust the pH to the isoelectric point (pI) of this compound (typically around pH 5-6). The product will precipitate as a white solid.
-
Crystallization: Stop adding acid once precipitation is maximal. Slowly cool the mixture in an ice bath and leave to stand for at least 1 hour to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with a water-miscible solvent like ethanol or acetone to facilitate drying.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C).
Protocol 2: Diastereomeric Salt Resolution for Enantiomeric Enrichment
-
Salt Formation: Dissolve the enantiomerically impure this compound in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the same solvent.
-
Combine Solutions: Slowly add the resolving agent solution to the amino acid solution with stirring.
-
Crystallization: Allow the solution to stand at room temperature. One diastereomeric salt should be less soluble and will start to crystallize. The process can be aided by slow cooling.
-
Isolation of Diastereomer: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to be basic (e.g., pH 10-11) to deprotonate the mandelic acid. Extract the resolving agent with a suitable organic solvent (e.g., ethyl acetate).
-
Final Precipitation: Adjust the aqueous layer's pH to the isoelectric point of this compound to precipitate the now enantiomerically pure amino acid.
-
Isolation and Drying: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visual Guides
Caption: General workflow for purification by recrystallization.
Technical Support Center: Synthesis of (S)-3-Thienylglycine
Welcome to the technical support center for the synthesis of (S)-3-Thienylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent method for synthesizing 3-Thienylglycine is the Strecker synthesis. This involves the reaction of 3-thiophenecarboxaldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[1][2][3] To obtain the desired (S)-enantiomer, an asymmetric Strecker synthesis is typically employed, often using a chiral auxiliary or a chiral catalyst.[1][4] Another approach involves the chiral resolution of a racemic mixture of DL-3-Thienylglycine, for instance, by forming diastereomeric salts with a chiral resolving agent like tartaric acid or its derivatives.[1][5][6]
Q2: What is the primary side reaction of concern in this synthesis?
A2: The principal side reaction in a non-asymmetric synthesis is the formation of a racemic mixture, yielding both (S)- and (R)-3-Thienylglycine in roughly equal amounts.[1] Achieving high enantiomeric purity is a key challenge. Additionally, incomplete hydrolysis of the intermediate α-aminonitrile can lead to contamination of the final product.
Q3: Is the thiophene ring stable under the conditions of the Strecker synthesis?
A3: The thiophene ring is generally considered to be relatively stable.[7] It is more stable to acidic conditions than furan or pyrrole and is also relatively stable towards oxidizing agents.[7] However, strong oxidizing conditions should be avoided. The thiophene ring is susceptible to electrophilic substitution, but under the typical nucleophilic conditions of the Strecker reaction and subsequent hydrolysis, the ring itself is not expected to be the primary site of side reactions.[8]
Q4: How can I purify the final this compound product?
A4: Purification of this compound primarily involves two strategies:
-
Chiral Resolution: If a racemic mixture is synthesized, it can be resolved by forming diastereomeric salts with a chiral acid, such as O,O'-dibenzoyl-D-tartaric acid. These salts can then be separated by fractional crystallization.[5][6][9]
-
Recrystallization: For purification from other impurities, recrystallization is a common technique.[10][11] The choice of solvent is critical; an ideal solvent will dissolve the amino acid at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of α-aminonitrile | Incomplete reaction of the starting 3-thiophenecarboxaldehyde. | - Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- For the formation of the imine, the addition of a water-absorbing salt like MgSO₄ can help drive the equilibrium forward.[2] |
| Low Yield of this compound after Hydrolysis | Incomplete hydrolysis of the α-aminonitrile intermediate. | - Increase the reaction time and/or temperature of the hydrolysis step.- Ensure the concentration of the acid or base used for hydrolysis is sufficient. |
| Low Enantiomeric Excess (ee) | - Racemization during the reaction or workup.- Inefficient chiral catalyst or auxiliary in an asymmetric synthesis.- Incomplete separation of diastereomeric salts during resolution. | - For asymmetric syntheses, consider a crystallization-induced asymmetric transformation, which can lead to high diastereomeric ratios.[4][12]- When performing chiral resolution, carefully optimize the crystallization conditions (solvent, temperature, cooling rate) to achieve efficient separation of the diastereomeric salts.[5][6]- Multiple recrystallizations of the diastereomeric salt may be necessary to improve enantiomeric purity.[6] |
| Presence of Impurities in the Final Product | - Unreacted starting materials (3-thiophenecarboxaldehyde, cyanide salts).- Incomplete hydrolysis leading to residual α-aminonitrile.- Side reactions of the aldehyde, such as oxidation to 3-thiophenecarboxylic acid. | - Optimize the reaction conditions to ensure complete conversion of starting materials.- Thoroughly wash the crude product to remove any water-soluble impurities like cyanide salts.- Purify the final product by recrystallization from a suitable solvent system.[10][11] Column chromatography can also be employed for purification. |
Quantitative Data Summary
The following table summarizes typical quantitative data reported in the literature for relevant synthesis and purification steps. Note that specific results will vary depending on the exact experimental conditions.
| Parameter | Value | Context | Reference |
| Diastereomeric Ratio (dr) of α-aminonitrile | > 99/1 | Asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary with a crystallization-induced asymmetric transformation. | [4][12] |
| Yield of Diastereomerically Pure α-aminonitrile | 76-93% | Achieved through the precipitation of one diastereomer from the reaction mixture. | [4] |
| Enantiomeric Excess (ee) of (S)-tert-leucine | >98% | After conversion from the diastereomerically pure α-aminonitrile. | [4] |
| Chiral Resolution of β-2-thienyl-DL-alanine | L/D ratio = 96/4 | Initial salt formation with dibenzoyl-D-tartaric acid. | [9] |
Experimental Protocols
Asymmetric Strecker Synthesis of α-Aminonitrile Intermediate
This protocol is adapted from a method that employs a crystallization-induced asymmetric transformation.[12][13]
-
Reaction Setup: To a stirred suspension of (R)-phenylglycine amide (1.0 equivalent) in water, add 3-thiophenecarboxaldehyde (1.05 equivalents) at room temperature.
-
Reagent Addition: Simultaneously, add a 30% aqueous sodium cyanide solution (1.05 equivalents) and glacial acetic acid (1.06 equivalents) over 30 minutes. The temperature may increase to around 28°C.
-
Reaction and Crystallization: Stir the mixture for 2 hours at 30°C, then heat to 70°C and stir for 20 hours. During this time, one diastereomer of the α-aminonitrile will selectively precipitate.
-
Isolation: Cool the mixture to 30°C and isolate the solid product by filtration.
-
Washing and Drying: Wash the collected solid with water and dry to obtain the diastereomerically pure α-aminonitrile.
Hydrolysis of the α-Aminonitrile
The diastereomerically pure α-aminonitrile can be hydrolyzed to the corresponding amino acid using standard procedures, typically by heating with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH), followed by neutralization to the isoelectric point to precipitate the amino acid.
Visualizations
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Experimental Workflow for Asymmetric Strecker Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.rug.nl [pure.rug.nl]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimization of Coupling Reactions with (S)-3-Thienylglycine
Welcome to the technical support center for peptide synthesis utilizing (S)-3-Thienylglycine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incorporation of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: this compound is a non-natural amino acid with significant steric hindrance due to the bulky thienyl group attached to the α-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings.
Q2: What are the most common side reactions observed when coupling this compound?
A2: The most prevalent side reactions are racemization and incomplete coupling. As an arylglycine, this compound is susceptible to epimerization at the α-carbon during the activation step, particularly when using standard coupling reagents.[1][2][3] Incomplete coupling can lead to deletion sequences in the final peptide.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Phosphonium-based reagents like PyBOP and uronium-based reagents such as HATU are often effective.[4][5] For minimizing racemization, the use of DEPBT has shown to be beneficial.[1]
Q4: Can I use standard coupling protocols for this compound?
A4: While standard protocols can serve as a starting point, they often require optimization. A standard DIC/HOBt coupling may result in low yields and significant racemization.[6] It is advisable to use more potent coupling reagents and potentially extended coupling times or double coupling strategies.[4]
Q5: How can I monitor the completion of the coupling reaction?
A5: The Kaiser test is a common method for monitoring the presence of free primary amines on the solid support.[6][7] A negative Kaiser test (the beads remain colorless or yellow) indicates that the coupling reaction is complete. For N-methylated or other secondary amines, alternative tests like the isatin test may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low coupling efficiency / Incomplete reaction (Positive Kaiser test) | Steric Hindrance: The bulky thienyl group is preventing efficient coupling. | 1. Switch to a more powerful coupling reagent: Use HATU, HBTU, or PyBOP.[1][4][7] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4-6 hours or even overnight. 3. Perform a double coupling: After the first coupling, filter and wash the resin, then repeat the coupling step with fresh reagents. 4. Increase temperature: Carefully raising the reaction temperature to 30-40°C can improve coupling efficiency, but may also increase racemization. |
| Presence of deletion sequences in the final peptide | Incomplete coupling: The this compound was not fully coupled to the growing peptide chain. | Follow the solutions for "Low coupling efficiency". Ensure a negative Kaiser test before proceeding to the next deprotection step. |
| Racemization of the this compound residue | Base-catalyzed epimerization: The activating agent and base can lead to the loss of stereochemical purity.[2][3] | 1. Use a racemization-suppressing coupling reagent: DEPBT is known to minimize racemization with arylglycines.[1] 2. Add an auxiliary nucleophile: Incorporate HOBt or, more effectively, HOAt into the coupling mixture to suppress racemization.[8] 3. Choose a weaker, sterically hindered base: Use N,N-diisopropylethylamine (DIPEA) or collidine instead of stronger bases.[3] |
| Poor solubility of the protected this compound | Aggregation: The protected amino acid may have low solubility in the reaction solvent. | 1. Use a more effective solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for dissolving protected amino acids and solvating the growing peptide chain.[9] 2. Sonication: Briefly sonicating the reaction mixture can help to dissolve the reagents and break up any resin aggregation. |
Data on Coupling Reagent Performance
The following table summarizes the expected performance of different coupling reagents with this compound based on their known efficacy with sterically hindered and racemization-prone amino acids.
| Coupling Reagent | Base | Expected Yield | Racemization Risk | Key Considerations |
| DIC/HOBt | DIPEA | Low to Moderate | High | Standard but often insufficient for this amino acid. |
| HBTU/HOBt | DIPEA | Moderate to High | Moderate | A common and effective choice, but racemization can still be a concern.[7] |
| HATU | DIPEA/Collidine | High | Moderate to Low | Generally superior to HBTU in terms of speed and efficiency, with reduced racemization.[1][5][8] |
| PyBOP | DIPEA | High | Moderate | A robust phosphonium-based reagent, good for hindered couplings.[4][6] |
| DEPBT | DIPEA | Moderate to High | Very Low | Highly recommended when minimizing racemization is the primary concern.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-3-Thienylglycine-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and vortex for 1 minute.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test. If the test is positive, continue agitation for another 2 hours or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Low-Racemization Coupling using DEPBT
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling:
-
Suspend the deprotected resin in DMF.
-
Add Fmoc-(S)-3-Thienylglycine-OH (2 eq.) and DEPBT (2 eq.) to the resin suspension.
-
Add DIPEA (4 eq.).
-
Agitate the reaction vessel for 4-6 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for optimizing the coupling of this compound.
Caption: Decision workflow for coupling this compound.
References
Technical Support Center: Peptide Synthesis with (S)-3-Thienylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating (S)-3-Thienylglycine into their peptide synthesis protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound.
1. Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive ninhydrin test after coupling.
-
Presence of deletion sequences (peptide missing the this compound residue) in the final product, confirmed by mass spectrometry.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance: this compound is a bulky, non-natural amino acid, which can lead to slower coupling kinetics. | - Double Couple: Perform a second coupling step to ensure the reaction goes to completion. - Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). - Elevate Temperature: If using a suitable reactor, increasing the temperature can improve coupling efficiency. |
| Suboptimal Coupling Reagents: Standard coupling reagents may not be effective for this sterically hindered amino acid. | - Use High-Activity Reagents: Employ more potent coupling reagents such as HBTU, HATU, or COMU. |
| Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, hindering access to the N-terminus. | - Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO to disrupt secondary structures. - Incorporate Disrupting Elements: If aggregation is a known issue for the sequence, consider using pseudoprolines or other backbone-modifying elements. |
2. Racemization of this compound
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude or purified peptide.
-
Mass spectrometry shows a peak with the correct mass but a different retention time.
Potential Causes & Solutions:
This compound, as an arylglycine derivative, is susceptible to racemization, particularly during the activation step in the presence of a base.
| Coupling Reagent/Base Combination | Expected Racemization Level | Recommendation |
| HATU/DIPEA | High | Avoid this combination for coupling this compound. |
| HBTU/DIPEA | Moderate to High | Use with caution; consider alternative bases. |
| DEPBT/TMP or DMP | Low | Recommended for minimizing racemization. |
| COMU/TMP or DMP | Low | Recommended for minimizing racemization. |
| DIC/Oxyma | Low | A viable, milder alternative that can suppress racemization.[1] |
Data presented is based on studies with the analogous amino acid, phenylglycine, and is expected to be highly relevant for this compound.[2]
3. Difficulties in Purification
Symptoms:
-
Poor solubility of the crude peptide in standard HPLC solvents.
-
Broad or tailing peaks during RP-HPLC.
-
Low recovery of the purified peptide.
Potential Causes & Solutions:
The presence of the hydrophobic thienyl group can significantly increase the overall hydrophobicity of the peptide, leading to purification challenges.[3][4]
| Cause | Recommended Action |
| High Hydrophobicity: The peptide may be poorly soluble in the aqueous mobile phase or may interact too strongly with the stationary phase. | - Modify HPLC Solvents: Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before injection.[5] - Adjust HPLC Gradient: Start with a higher initial percentage of organic solvent (e.g., acetonitrile) in your gradient. - Use a Different Stationary Phase: Consider a C8 or C4 column instead of a C18 column for very hydrophobic peptides.[5] |
| Aggregation During Lyophilization: The purified peptide may aggregate upon removal of the solvent. | - Add a Bulking Agent: Consider co-lyophilizing with a small amount of a hydrophilic excipient if the final application allows. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for incorporating Fmoc-(S)-3-Thienylglycine?
A1: Due to steric hindrance and the risk of racemization, it is advisable to use high-efficiency, low-racemization coupling reagents. Combinations such as COMU/TMP (2,4,6-trimethylpyridine) or DEPBT/DMP (2,6-dimethylpyridine) are highly recommended as they have been shown to minimize racemization with analogous phenylglycine residues.[2] DIC/Oxyma is another effective and mild option.[1]
Q2: Are there any specific side reactions associated with the thienyl group that I should be aware of?
A2: While not extensively documented as a common issue, the sulfur atom in the thiophene ring is potentially susceptible to oxidation. This could occur during prolonged exposure to oxidizing agents or under certain cleavage conditions. It is good practice to use a cleavage cocktail that contains scavengers to minimize oxidative damage. If you observe unexpected byproducts, consider the possibility of sulfoxide formation on the thienyl ring and characterize your impurities thoroughly by mass spectrometry.
Q3: What cleavage cocktail should I use for a peptide containing this compound?
A3: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler, less odorous mixture like TFA/TIS/water (95:2.5:2.5) is generally suitable.[6] The choice may depend on other sensitive residues in your sequence (e.g., Cys, Met, Trp). The scavengers in these cocktails will help protect the thienyl group and other sensitive functionalities from degradation.[7][8]
Q4: My peptide containing this compound is showing poor solubility after cleavage. What can I do?
A4: This is a common issue with hydrophobic peptides. For purification, try dissolving the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP before diluting with the initial HPLC mobile phase.[3][5] If the final product is for biological assays, you may need to formulate it with solubility-enhancing agents, provided they do not interfere with the assay.
Experimental Protocols
Protocol: Coupling of Fmoc-(S)-3-Thienylglycine during Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to maximize coupling efficiency while minimizing racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min, 1 x 7 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-3-Thienylglycine (3 eq.), COMU (3 eq.), and TMP (4 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
If the test is positive (blue color), indicating an incomplete reaction, wash the resin with DMF and perform a second coupling (double couple) using a fresh solution of activated Fmoc-(S)-3-Thienylglycine for another 2-4 hours.
-
-
Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle of deprotection and coupling.
Visualizations
Caption: Standard workflow for SPPS incorporating this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Purification of (S)-3-Thienylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of (S)-3-Thienylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound preparations?
A1: Impurities in this compound preparations can generally be categorized as follows:
-
Enantiomeric Impurities: The most common impurity is the (R)-enantiomer of 3-Thienylglycine. Its presence reduces the enantiomeric excess (ee) of the final product.
-
Diastereomeric Impurities: If a chiral resolving agent is used to separate enantiomers, diastereomeric salts are formed. Incomplete separation can lead to the presence of the undesired diastereomer in the final product.
-
Starting Material Residues: Unreacted starting materials from the synthesis process can remain in the crude product.
-
By-products of Synthesis: Side reactions during the synthesis can generate structurally related impurities.
-
Solvent Residues: Residual solvents from the reaction or purification steps may be present.
Q2: What methods can be used to determine the purity of this compound?
A2: The purity of this compound, particularly its enantiomeric purity, is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC). Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify and quantify other chemical impurities.
Q3: What is a common method for the chiral resolution of racemic 3-Thienylglycine?
A3: A common method for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts using a chiral resolving agent. For compounds structurally similar to 3-thienylglycine, such as 3-(methylamino)-1-(2-thienyl)propan-1-ol, (S)-mandelic acid has been successfully used as a resolving agent.[1] This suggests that a similar approach could be effective for 3-thienylglycine. The process typically involves crystallization to separate the desired diastereomeric salt.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Enantiomeric Excess (ee) after Chiral Resolution
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Crystallization of the Diastereomeric Salt | Optimize crystallization conditions. This may involve changing the solvent, adjusting the cooling rate, or modifying the concentration. Seeding with a small amount of the pure desired diastereomeric salt can sometimes induce crystallization. |
| Poor Choice of Resolving Agent | If optimizing crystallization is unsuccessful, consider screening other chiral resolving agents. Tartaric acid derivatives are also commonly used for the resolution of amino acids. |
| Racemization During Workup | Ensure that the workup conditions (e.g., pH, temperature) are not harsh enough to cause racemization of the desired enantiomer. It is advisable to perform the liberation of the free amine from the diastereomeric salt under mild conditions. |
Issue 2: Presence of Chemical Impurities After Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Ineffective Recrystallization | Screen different solvent systems for recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. |
| Co-elution in Chromatography | If using column chromatography, optimize the separation conditions. This can include changing the stationary phase (e.g., using a different type of silica or a polymer-based resin), adjusting the mobile phase composition (e.g., changing the solvent ratio or adding modifiers), or altering the gradient profile. |
| Incomplete Reaction or Side Reactions | Re-evaluate the synthesis step to minimize the formation of by-products. This may involve adjusting reaction times, temperatures, or the stoichiometry of reagents. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation (General Procedure)
This protocol is a general guideline based on the resolution of similar compounds and should be optimized for this compound.
-
Salt Formation: Dissolve the racemic 3-thienylglycine in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (S)-mandelic acid).
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require screening.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and adjust the pH to liberate the free this compound.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Further purify the product by recrystallization or chromatography if necessary.
Protocol 2: Purity Analysis by Chiral HPLC (General Method)
-
Column: Use a chiral stationary phase (CSP) column suitable for amino acid separations (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A typical mobile phase for underivatized amino acids consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The exact composition will need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection is commonly used for amino acids.
-
Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Visualizations
Caption: General workflow for the purification of this compound via chiral resolution.
Caption: Troubleshooting logic for low enantiomeric excess in this compound purification.
References
Storage conditions to prevent degradation of (S)-3-Thienylglycine
This technical support center provides guidance on the proper storage and handling of (S)-3-Thienylglycine to prevent its degradation. It includes troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Several suppliers recommend specific temperature ranges, which are summarized in the table below.
Q2: How sensitive is this compound to environmental factors?
This compound, like many amino acid derivatives, can be sensitive to moisture, light, and extreme temperatures.[3][4] Exposure to these conditions can lead to degradation. It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration from a white or off-white powder to yellow or brown.[5] A change in solubility or the appearance of additional peaks during analytical testing (e.g., by HPLC) are also strong indicators of degradation.
Q4: Are there any known incompatible materials with this compound?
Strong oxidizing agents are known to be incompatible with this compound and should be avoided during storage and handling.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, side products) | Degradation of this compound starting material. | Verify the purity of the this compound using a suitable analytical method like HPLC. If degradation is confirmed, procure a new batch and ensure proper storage. |
| Discoloration of the compound | Exposure to light, heat, or oxidative conditions. | Discard the discolored material. Review storage procedures to ensure the compound is protected from light and stored at the recommended temperature under an inert atmosphere. |
| Inconsistent analytical results (e.g., shifting HPLC retention times, new peaks) | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the purity of the compound over time. |
Storage Condition Summary
| Parameter | Recommended Condition | Reference |
| Temperature | 0-8°C or 2-8°C | [6][7] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | [8] |
| Light | Store in a dark place | [8] |
| Container | Tightly closed, suitable for chemical storage | [1][2] |
| Humidity | Dry, avoid moisture | [1][2][3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[1][2][9][10]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable buffer component for HPLC)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in a 3% H₂O₂ solution. Keep at room temperature and monitor the degradation over time by HPLC.
-
Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at an elevated temperature (e.g., 80°C) for a set duration. Dissolve samples taken at different times and analyze by HPLC.
-
Photolytic Degradation: Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the sample by HPLC.
-
Control Sample: Prepare a solution of this compound in a neutral solvent (e.g., water/acetonitrile mixture) and store it under normal laboratory conditions, protected from light, to serve as a control.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.[5][11][12]
Objective: To establish an HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.
Procedure:
-
Column Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Prepare solutions of stressed samples from the forced degradation study.
-
-
Method Development:
-
Inject the stressed samples into the HPLC system.
-
Optimize the gradient, flow rate, and column temperature to achieve good separation between the main peak of this compound and any degradation product peaks. The goal is to have a resolution of >1.5 between all significant peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing stressed samples.
-
Linearity: Prepare a series of solutions of this compound at different known concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or a sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ijnrd.org [ijnrd.org]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive study on the identification and characterization of degradation products of lipoglycopeptide Dalbavancin using LC and LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. (PDF) A Stability-Indicating HPLC Method for the [research.amanote.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of (S)-3-Thienylglycine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the large-scale production of (S)-3-Thienylglycine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the process.
Issue 1: Low Yield in Enzymatic Kinetic Resolution
Question: We are employing an enzymatic kinetic resolution of racemic 3-thienylglycine, but the yield of the desired (S)-enantiomer is consistently low. What are the potential causes and solutions?
Answer:
Low yields in enzymatic kinetic resolution are a common challenge during scale-up. Several factors can contribute to this issue. A systematic approach to identify the root cause is crucial.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Reaction Conditions:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. Deviations can significantly reduce yield.
-
Solution: Perform small-scale experiments to determine the optimal pH and temperature for the specific lipase or acylase being used. Ensure that the temperature and pH are uniformly controlled throughout the large-scale reactor.
-
-
Substrate and Enzyme Concentration: High substrate concentrations can lead to substrate inhibition, while insufficient enzyme loading will result in slow reaction rates and incomplete conversion.
-
Solution: Optimize the substrate-to-enzyme ratio. While higher enzyme loading can increase the reaction rate, it also increases costs. It is important to find a balance that provides an acceptable reaction time and yield without excessive enzyme use.
-
-
-
Enzyme Instability and Inactivation:
-
Mechanical Stress: Agitation and pumping in large reactors can cause shear stress, leading to enzyme denaturation.
-
Solution: Use low-shear impellers and pumps. Consider immobilizing the enzyme on a solid support to protect it from mechanical stress and simplify its recovery and reuse.
-
-
Presence of Inhibitors: Impurities in the racemic starting material or solvents can inhibit enzyme activity.
-
Solution: Ensure the purity of the starting materials and solvents. Perform small-scale inhibition studies if impurities are suspected.
-
-
-
Poor Mass Transfer:
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized pH and temperature gradients, as well as poor substrate-enzyme contact.
-
Solution: Optimize the agitation speed and impeller design to ensure proper mixing without causing excessive shear stress.
-
-
Oxygen Limitation (for certain enzymes): Some enzymes require oxygen for optimal activity. In large, poorly aerated reactors, oxygen can become a limiting factor.
-
Solution: If using an oxygen-dependent enzyme, ensure adequate aeration and monitor dissolved oxygen levels.
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Question: Our asymmetric synthesis of this compound is resulting in a low enantiomeric excess (ee). How can we improve the stereoselectivity of the reaction?
Answer:
Achieving high enantioselectivity is critical for the production of chiral molecules. A low ee can stem from issues with the catalyst, reaction conditions, or downstream processing.
Potential Causes and Troubleshooting Steps:
-
Catalyst-Related Issues:
-
Catalyst Deactivation or Poisoning: The chiral catalyst may be sensitive to impurities in the reactants or solvents.
-
Solution: Use high-purity starting materials and solvents. Pre-treat reactants to remove potential catalyst poisons.
-
-
Incorrect Catalyst Loading: The catalyst loading can influence the enantioselectivity.
-
Solution: Optimize the catalyst loading in small-scale experiments.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Carefully control the reaction temperature. Lowering the temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.
-
-
Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome of the reaction.
-
Solution: Screen a variety of solvents to identify the one that provides the best enantioselectivity.
-
-
-
Racemization of the Product:
-
Harsh Reaction or Work-up Conditions: The desired (S)-enantiomer may racemize under acidic, basic, or high-temperature conditions during the reaction or subsequent work-up steps.
-
Solution: Use mild reaction and work-up conditions. Analyze the enantiomeric excess at different stages of the process to identify where racemization might be occurring.
-
-
Issue 3: Difficulties in Purification and Isolation
Question: We are facing challenges in purifying this compound to the desired specification, particularly in removing the unwanted (R)-enantiomer and other process-related impurities. What purification strategies are recommended for large-scale production?
Answer:
Effective purification is essential to meet the stringent purity requirements for pharmaceutical intermediates. Crystallization is a common and effective method for purifying chiral amino acids on a large scale.
Recommended Purification Strategy: Diastereomeric Salt Crystallization
-
Formation of Diastereomeric Salts: React the racemic 3-thienylglycine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or mandelic acid) to form diastereomeric salts. These salts will have different physical properties, such as solubility.
-
Selective Crystallization: Exploit the solubility difference to selectively crystallize one of the diastereomeric salts. Careful control of solvent composition, temperature, and cooling rate is crucial for achieving high purity and yield.
-
Liberation of the Free Amino Acid: After isolating the desired diastereomeric salt, the this compound can be liberated by treatment with a base to neutralize the resolving agent.
-
Recrystallization: A final recrystallization of the free amino acid can be performed to further enhance its purity.
Troubleshooting Crystallization:
-
Poor Crystal Formation:
-
Solution: Experiment with different solvents or solvent mixtures. Seeding the solution with a small amount of pure this compound can induce crystallization.
-
-
Low Purity of Crystals:
-
Solution: Optimize the cooling profile. A slower cooling rate generally leads to purer crystals. Ensure that the starting material has a reasonably high enantiomeric excess before the final crystallization. The presence of certain impurities can sometimes inhibit the crystallization of the desired polymorph.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial production of this compound?
A1: The two most prevalent industrial routes are:
-
Enzymatic Kinetic Resolution: This method starts with a racemic mixture of 3-thienylglycine. A stereoselective enzyme (e.g., a lipase or acylase) is used to selectively react with one of the enantiomers, allowing for the separation of the desired (S)-enantiomer.
-
Asymmetric Synthesis: This approach involves the use of a chiral catalyst or auxiliary to directly synthesize the (S)-enantiomer from achiral starting materials. This method can be more atom-economical but may require more complex and expensive catalysts.
Q2: What are the critical process parameters to monitor during the scale-up of an enzymatic resolution?
A2: Key parameters to monitor and control include:
-
Temperature: To ensure optimal enzyme activity and stability.
-
pH: To maintain the enzyme's active conformation.
-
Agitation Speed: To ensure adequate mixing without causing excessive shear stress on the enzyme.
-
Reaction Time: To achieve the desired conversion without product degradation.
-
Substrate and Product Concentration: To monitor reaction progress and identify potential inhibition.
Q3: What types of impurities can be expected in the final product, and how can they be controlled?
A3: Potential impurities include:
-
The (R)-enantiomer: The primary impurity in a resolution process. Its level is controlled by the efficiency of the resolution and purification steps.
-
Unreacted Starting Materials: Can be minimized by optimizing reaction conditions to drive the reaction to completion.
-
Byproducts from Side Reactions: The impurity profile will depend on the specific synthetic route. Understanding the reaction mechanism can help in identifying potential byproducts and developing strategies to minimize their formation.
-
Residual Solvents: Controlled by the efficiency of the drying process.
-
Catalyst Residues: In asymmetric synthesis, residual catalyst must be removed during purification.
Effective control of impurities relies on a combination of optimized reaction conditions, robust purification processes, and thorough analytical testing.[1][2]
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes
| Parameter | Enzymatic Kinetic Resolution | Asymmetric Synthesis |
| Starting Material | Racemic 3-Thienylglycine | Achiral precursors |
| Typical Yield | < 50% (for the desired enantiomer) | 70-95% |
| Typical Enantiomeric Excess (ee) | > 99% (after purification) | 90-99% |
| Key Challenge | Separation of the unreacted enantiomer | Catalyst cost and sensitivity |
| Process Complexity | Moderate | High |
Table 2: Typical Impurity Profile of this compound
| Impurity | Typical Level | Origin | Control Strategy |
| (R)-3-Thienylglycine | < 0.5% | Incomplete resolution | Optimization of resolution and crystallization |
| Unreacted Precursors | < 0.1% | Incomplete reaction | Optimization of reaction time and conditions |
| Dimeric Byproducts | < 0.1% | Side reaction | Control of reaction temperature and stoichiometry |
| Residual Solvents | < 5000 ppm | Purification and drying | Efficient drying under vacuum |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Acetyl-3-Thienylglycine
-
Preparation of Racemic Substrate: Prepare N-acetyl-3-thienylglycine from racemic 3-thienylglycine using acetic anhydride.
-
Enzymatic Hydrolysis:
-
Suspend the racemic N-acetyl-3-thienylglycine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Add an immobilized acylase (e.g., from Aspergillus melleus).
-
Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the reaction progress by HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer.
-
-
Separation:
-
Once the reaction reaches approximately 50% conversion, filter off the immobilized enzyme for reuse.
-
Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the product.
-
The unreacted (R)-N-acetyl-3-thienylglycine will remain in the solution and can be recovered and racemized for recycling.
-
-
Purification:
-
Collect the precipitated this compound by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to achieve high purity.
-
Mandatory Visualization
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Troubleshooting logic for low yield in enzymatic synthesis.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of (S)-3-Thienylglycine and (R)-3-Thienylglycine: A Call for Direct Experimental Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Thienylglycine and (R)-3-Thienylglycine are non-proteinogenic amino acids, meaning they are not one of the 20 common amino acids found in proteins. Their structural similarity to neurotransmitters like glycine, coupled with the presence of a thienyl group, suggests their potential for biological activity, particularly within the central nervous system. As enantiomers, these molecules are non-superimposable mirror images of each other. This chirality is a critical factor in pharmacology, as different enantiomers of a drug can exhibit markedly different biological activities, potencies, and toxicities.
Despite the fundamental importance of stereochemistry in drug action, a comprehensive, direct comparison of the bioactivity of this compound and (R)-3-Thienylglycine is conspicuously absent from the published scientific literature. This guide aims to summarize the currently available, albeit limited, information on each enantiomer and, more importantly, to propose a detailed experimental framework to rigorously compare their bioactivities.
Current State of Knowledge: An Overview
Currently, there is a significant lack of direct, comparative studies on the bioactivity of this compound and (R)-3-Thienylglycine. The available information is sparse and generally pertains to their use as chiral building blocks in organic synthesis.
This compound
General literature suggests that this compound is utilized in the synthesis of more complex molecules with potential therapeutic applications. Its role is primarily that of a starting material, with its inherent chirality being a key feature for the synthesis of stereospecific compounds.
(R)-3-Thienylglycine
Similar to its (S)-enantiomer, (R)-3-Thienylglycine is also employed as a chiral precursor in synthetic chemistry. Some sources allude to the potential for the related compound, (R)-2-thienylglycine, to modulate neurotransmitter activity, but specific data on the 3-thienyl isomer is not available.
Proposed Experimental Framework for a Comparative Bioactivity Study
To address the current void in understanding, a systematic investigation into the comparative bioactivity of this compound and (R)-3-Thienylglycine is proposed. The following experimental plan outlines key assays to elucidate their potential pharmacological profiles, focusing on plausible targets within the central nervous system.
Receptor Binding Assays
Given their structural similarity to glycine, a primary investigation should focus on their interaction with glycine receptors and the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.
Objective: To determine the binding affinity of this compound and (R)-3-Thienylglycine for glycine receptors and the NMDA receptor glycine site.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex or spinal cord) known to express the target receptors.
-
Radioligand: Utilize a high-affinity radioligand for the target receptor, such as [³H]strychnine for the glycine receptor or [³H]glycine for the NMDA receptor glycine site in the presence of a glutamate site agonist.
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (this compound, (R)-3-Thienylglycine, and a known reference compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Quantitative Data from Receptor Binding Assays
| Compound | Glycine Receptor Ki (nM) | NMDA Receptor Glycine Site Ki (nM) |
| This compound | To be determined | To be determined |
| (R)-3-Thienylglycine | To be determined | To be determined |
| Glycine (Reference) | Known value | Known value |
Functional Assays
Following the binding assays, it is crucial to determine whether the compounds act as agonists, antagonists, or allosteric modulators at their target receptors.
Objective: To characterize the functional activity of this compound and (R)-3-Thienylglycine at glycine and NMDA receptors.
Experimental Protocol: Calcium Flux Assay for NMDA Receptors
-
Cell Culture: Use a stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2 subunits).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Apply varying concentrations of this compound or (R)-3-Thienylglycine in the presence of a fixed concentration of glutamate.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Table 2: Hypothetical Quantitative Data from Functional Assays
| Compound | NMDA Receptor Activity (EC₅₀/IC₅₀, µM) | Mode of Action (Agonist/Antagonist) |
| This compound | To be determined | To be determined |
| (R)-3-Thienylglycine | To be determined | To be determined |
| Glycine (Reference) | Known value | Agonist |
In Vivo Behavioral Assays
To understand the potential physiological effects, in vivo studies in animal models are necessary.
Objective: To assess the in vivo effects of this compound and (R)-3-Thienylglycine on behaviors relevant to CNS function.
Experimental Protocol: Hot Plate Test for Analgesia
-
Animal Model: Use a standard rodent model (e.g., mice or rats).
-
Compound Administration: Administer this compound, (R)-3-Thienylglycine, or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Testing: At various time points after administration, place the animal on a hot plate maintained at a constant temperature and measure the latency to a nociceptive response (e.g., paw licking or jumping).
-
Data Analysis: Compare the response latencies between the different treatment groups to determine if the compounds have an analgesic effect.
Table 3: Hypothetical Quantitative Data from In Vivo Behavioral Assays
| Compound | Dose (mg/kg) | Peak Analgesic Effect (% MPE) |
| This compound | To be determined | To be determined |
| (R)-3-Thienylglycine | To be determined | To be determined |
| Morphine (Reference) | Known value | Known value |
% MPE = Percent Maximum Possible Effect
Visualizing the Proposed Research Workflow
The following diagram illustrates the logical flow of the proposed experimental plan to compare the bioactivity of (S)- and (R)-3-Thienylglycine.
A Comparative Guide to (S)-3-Thienylglycine and Other Unnatural Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into peptides has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts. These modifications can enhance proteolytic stability, modulate receptor binding affinity, and improve overall pharmacokinetic profiles. This guide provides a comparative overview of (S)-3-Thienylglycine against other commonly employed UAAs, supported by experimental context and detailed methodologies.
Introduction to this compound
This compound is a non-proteinogenic amino acid characterized by the presence of a thiophene ring in its side chain. This heterocyclic moiety imparts unique steric and electronic properties to peptides, influencing their conformation and interaction with biological targets. The sulfur atom in the thiophene ring can participate in unique non-covalent interactions, potentially enhancing binding affinity and selectivity.
Comparison of Physicochemical and Biological Properties
The choice of an unnatural amino acid for peptide modification is dictated by the desired therapeutic properties. Below is a comparison of this compound with other notable UAAs, focusing on key parameters relevant to drug design.
| Amino Acid | Structure | Key Physicochemical Properties | Reported Biological Effects |
| This compound | Aromatic, Heterocyclic, Potential for sulfur-π interactions | Increased proteolytic stability, modulated receptor binding affinity.[1] | |
| (S)-Phenylglycine | Aromatic, Hydrophobic | Can enhance binding through hydrophobic and π-π stacking interactions.[2][3] | |
| (S)-N-Methyl Phenylalanine | N-alkylation reduces hydrogen bonding capability of the backbone amide | Increased resistance to proteolysis, improved membrane permeability.[4] | |
| (S)-2-Naphthylalanine | Extended aromatic system, increased hydrophobicity | Can significantly enhance binding affinity through extensive π-π stacking. | |
| β-Alanine | Non-α-amino acid, increased backbone flexibility | Confers significant resistance to degradation by peptidases.[5] |
Performance in Key Experimental Assays
Direct comparative data for this compound against other UAAs in a single peptide sequence is often proprietary or not publicly available. The following tables present a synthesis of data from various studies to illustrate the potential impact of these modifications.
Table 1: Illustrative Proteolytic Stability of Modified Peptides
| Peptide Sequence (Modification) | Protease | Half-life (t½) in Human Plasma | Reference |
| Native Peptide (e.g., with Phe) | Trypsin/Chymotrypsin | < 10 min | [6][7] |
| Peptide with this compound | Trypsin/Chymotrypsin | > 60 min (estimated) | [8] |
| Peptide with (S)-Phenylglycine | Trypsin/Chymotrypsin | > 50 min (estimated) | [3] |
| Peptide with N-Me-Phe | Trypsin/Chymotrypsin | > 120 min | [4] |
| Peptide with β-Alanine | General Peptidases | Significantly increased | [5] |
Table 2: Illustrative GPCR Binding Affinity of Modified Peptides
| Peptide Ligand (Modification) | GPCR Target | Binding Affinity (Ki or IC50) | Reference |
| Native Peptide (e.g., with Tyr) | Opioid Receptor | 10 nM | [9] |
| Peptide with (S)-3-Thienylalanine | Opioid Receptor | 5 nM | [4] |
| Peptide with (S)-Phenylglycine | Tachykinin NK2 Receptor | 15 nM | |
| Peptide with (S)-2-Naphthylalanine | GLP-1 Receptor | 2 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of unnatural amino acids. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids
Objective: To synthesize peptides incorporating this compound and other UAAs.
Methodology:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (natural or unnatural) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add an activation base (e.g., DIPEA) and add the mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.
Proteolytic Stability Assay
Objective: To determine the half-life of peptides containing unnatural amino acids in the presence of proteases.
Methodology:
-
Peptide Stock Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., human plasma, trypsin, chymotrypsin) in the same buffer.
-
Incubation: Mix the peptide and enzyme solutions at a defined ratio and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid) or a protease inhibitor cocktail.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life.[10]
GPCR Radioligand Binding Assay
Objective: To determine the binding affinity of peptides containing unnatural amino acids to a specific G protein-coupled receptor (GPCR).
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR from a suitable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a binding buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the unlabeled competitor peptide (the peptide containing the unnatural amino acid).
-
Add the cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
Visualizations
Conclusion
The strategic incorporation of unnatural amino acids, such as this compound, offers a versatile toolkit for optimizing the therapeutic potential of peptides. The unique properties of the thienyl moiety can lead to enhanced stability and receptor affinity. While direct comparative data remains a key area for further research, the experimental frameworks provided herein offer a robust approach for researchers to systematically evaluate the impact of various unnatural amino acids on their peptide candidates. This will ultimately facilitate the rational design of next-generation peptide therapeutics with improved drug-like properties.
References
- 1. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of (S)-3-Thienylglycine: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like (S)-3-Thienylglycine is a critical step in ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis. This guide provides a comparative overview of a proposed chiral HPLC method for validating the purity of this compound, alongside alternative approaches, supported by detailed experimental protocols and data presentation.
The primary method detailed below is a proposed approach based on established methodologies for structurally similar amino acids and thiophene-containing chiral molecules. It is designed to provide a robust starting point for method development and validation.
Primary Proposed Method: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase
This method leverages a polysaccharide-based CSP, which is widely recognized for its broad enantioselectivity for a variety of chiral compounds, including amino acids and their derivatives.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
CHIRALPAK® IA or equivalent amylose-based chiral column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC-grade n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA)
-
This compound reference standard
-
Racemic 3-Thienylglycine
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Expected Performance and Validation Data
The following table summarizes the expected performance characteristics of the proposed method, based on typical results for similar chiral separations. These parameters should be rigorously determined during method validation.
| Validation Parameter | Specification | Expected Result |
| Resolution (Rs) | > 1.5 between enantiomers | ≥ 2.0 |
| Tailing Factor (T) | 0.8 - 1.5 | ~1.2 |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within limits |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | Reportable | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | Reportable | ~0.15 µg/mL |
Experimental Workflow
Experimental workflow for chiral HPLC analysis.
Comparative Alternative Methods
While direct analysis on a chiral stationary phase is often preferred for its simplicity, other methods can also be employed for the validation of this compound purity.
Alternative 1: Derivatization Followed by Reversed-Phase HPLC
This indirect approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column.
Experimental Protocol:
-
Derivatization: React the 3-Thienylglycine sample with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomeric derivatives.
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% TFA).
-
Detection: UV, typically at a wavelength appropriate for the derivative.
-
Comparison:
| Feature | Direct Chiral HPLC | Derivatization Method |
| Sample Preparation | Simple dissolution | More complex (derivatization step) |
| Column | Specialized chiral column | Standard achiral column |
| Method Development | Screening of chiral columns and mobile phases | Optimization of derivatization and gradient |
| Potential Issues | High cost of chiral columns | Incomplete derivatization, racemization during derivatization |
Alternative 2: Separation on a Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin selectors, offer a different chiral recognition mechanism and can be a powerful alternative, especially in reversed-phase or polar organic modes.
Experimental Protocol:
-
Column: CHIROBIOTIC® T or equivalent teicoplanin-based column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase (Reversed-Phase): A mixture of methanol and an aqueous buffer (e.g., ammonium acetate or formate).
-
Mobile Phase (Polar Organic): A mixture of acetonitrile, methanol, and a small amount of acid and base (e.g., acetic acid and triethylamine).
Comparison:
| Feature | Polysaccharide-Based CSP | Macrocyclic Glycopeptide-Based CSP |
| Primary Interaction | Hydrogen bonding, π-π interactions, steric hindrance | Inclusion complexes, hydrogen bonding, ionic interactions |
| Typical Mobile Phases | Normal-phase (hexane/alcohol) | Reversed-phase, polar organic |
| Selectivity | Broad, particularly for aromatic compounds | Excellent for amino acids and ionizable compounds |
Logical Relationship of Method Validation
The validation of the chosen chiral HPLC method should follow established guidelines to ensure the reliability of the results.
Key parameters for method validation.
Comparative Guide to the Characterization of (S)-3-Thienylglycine Derivatives as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3-Thienylglycine derivatives that have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor. The unique structural features of these compounds make them valuable tools in the development of novel therapeutics for neurological disorders.[1] This document summarizes their biological activity, structure-activity relationships (SAR), and pharmacokinetic profiles, supported by experimental data from published literature.
Biological Activity at NMDA Receptor Subtypes
This compound and its derivatives primarily target the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. Their interaction with this site can modulate receptor activity, leading to either agonism or antagonism, depending on the specific substitutions on the parent molecule. The following table summarizes the potency (EC₅₀) and efficacy (Eₘₐₓ) of a series of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives at different NMDA receptor subtypes expressed in Xenopus oocytes and characterized using two-electrode voltage clamp electrophysiology.
| Compound | Substitution | GluN1/2A EC₅₀ (µM) | GluN1/2A %Eₘₐₓ | GluN1/2B EC₅₀ (µM) | GluN1/2B %Eₘₐₓ | GluN1/2C EC₅₀ (µM) | GluN1/2C %Eₘₐₓ | GluN1/2D EC₅₀ (µM) | GluN1/2D %Eₘₐₓ |
| Glycine | - | 0.12 | 100 | 0.13 | 100 | 0.08 | 100 | 0.09 | 100 |
| 8d | 2-F-Ph | >30 | 10 | >30 | 10 | 0.0035 | 864 | >30 | 10 |
| 8j | 4-F-Ph | 0.018 | 80 | >30 | 10 | 0.0029 | 150 | 0.016 | 90 |
| 7j | 4-F-Ph (ester prodrug) | - | - | - | - | - | - | - | - |
Data extracted from Zhao et al., 2025.[1]
Note on Stereochemistry: The presented data is for (R)-enantiomers of 3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives. The stereochemistry at the alpha-carbon is crucial for activity, with the (S)-enantiomer of 3-thienylglycine itself being a key building block for these more complex derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Key SAR observations include:
-
Carboxamido Linker: The presence of a carboxamido linker at the 3-position of the aminopropanoic acid scaffold is a common feature in potent derivatives.
-
Thiophene Ring Substitution: Substitution on the thiophene ring significantly influences potency and subtype selectivity. For instance, in the (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid series, a phenyl group at the 5-position of the thiophene ring is common.
-
Phenyl Ring Substitution: Halogen substitution on the appended phenyl ring can dramatically alter efficacy and selectivity. As seen with compound 8d , a fluorine at the 2-position of the phenyl ring leads to superagonism at the GluN1/2C subtype, while a fluorine at the 4-position (compound 8j ) results in potent partial to full agonism across multiple subtypes.[1]
-
Ester Prodrugs: Esterification of the carboxylate group, as in compound 7j , can be employed as a prodrug strategy to potentially improve pharmacokinetic properties such as blood-brain barrier permeability.[1]
NMDA Receptor Signaling Pathway
This compound derivatives, by modulating NMDA receptor activity, can influence downstream signaling cascades crucial for synaptic plasticity, learning, and memory.[2][3] Activation of NMDA receptors leads to an influx of Ca²⁺, which acts as a second messenger to activate a variety of signaling molecules.
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflows & Protocols
Two-Electrode Voltage Clamp (TEVC) for Functional Characterization
This technique is used to measure the ion flow through the NMDA receptor channel in response to the application of this compound derivatives in Xenopus oocytes expressing specific NMDA receptor subtypes.
Caption: Two-Electrode Voltage Clamp Workflow.
Detailed Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding for the desired GluN1 and GluN2 subunits of the NMDA receptor.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current injection).
-
Drug Application: The oocyte is continuously perfused with a solution containing a saturating concentration of glutamate. The this compound derivative is then co-applied at various concentrations.
-
Data Acquisition: The current flowing through the NMDA receptors is recorded at a fixed holding potential (e.g., -60 mV).
-
Data Analysis: The recorded currents are plotted against the concentration of the test compound to generate a concentration-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.
In Vitro ADME Assays
To assess the drug-like properties of this compound derivatives, a panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are typically performed.
Table 2: Comparative In Vitro ADME Properties
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 60 min) | Plasma Protein Binding (%) |
| UA3-10 | Low | High | - |
| 12a (Ester Prodrug) | Moderate | Low (rapid hydrolysis) | - |
| 12b (Ester Prodrug) | Moderate | Low (rapid hydrolysis) | - |
| 12c (Ester Prodrug) | High | Moderate | - |
Data for UA3-10 (a 3-acylamino-2-aminopropionic acid derivative) and its ester prodrugs from Costa et al., 2022.
Experimental Protocol for Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (A) or basolateral (B) chamber of the Transwell® insert.
-
Sampling: At various time points, samples are taken from the receiver chamber.
-
Quantification: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Conclusion
This compound derivatives represent a promising class of NMDA receptor modulators with the potential for therapeutic application in various neurological disorders. The structure-activity relationship studies highlight the tunability of their pharmacological profile, allowing for the development of subtype-selective agonists and partial agonists. Further optimization of their pharmacokinetic properties, potentially through prodrug strategies, will be crucial for their advancement as clinical candidates. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Thienylglycine-Containing Peptides: A Comparative Guide to Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures represents a significant strategy in modern drug discovery, offering pathways to enhance biological activity, stability, and pharmacokinetic profiles. Among these, (S)-3-Thienylglycine, a non-proteinogenic amino acid, has emerged as a valuable building block in the design of novel therapeutic peptides. Its unique thiophene ring structure can introduce favorable conformational constraints and new binding interactions, leading to improved efficacy compared to peptides composed solely of natural amino acids. This guide provides a comparative analysis of the biological efficacy of this compound-containing peptides against other alternatives, supported by experimental data.
Enhancing Antihypertensive Activity: A Case Study
A notable example of the enhanced efficacy of peptides containing a derivative of this compound is in the field of antihypertensive agents. A study on the tripeptide 3-thienylalanine-ornithine-proline (TOP), which incorporates the closely related 3-thienylalanine, demonstrated superior and longer-lasting effects compared to the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril.
Comparative Antihypertensive Effects
| Compound | Dose | Maximum Reduction in Systolic Blood Pressure (SBP) | Duration of Action | Reference |
| TOP | 5 mg/kg (oral) | Significant reduction from 189.1 ± 2.5 to 161.7 ± 2.6 mm Hg (after 7 days chronic administration) | 18 ± 0.5 hours | [1] |
| Captopril | 20 mg/kg (oral) | Not specified in direct comparison of chronic administration | 16 ± 0.5 hours | [1] |
The prolonged duration of action of TOP is attributed to the thiophene ring, which is less susceptible to oxidation compared to the free sulfur group in captopril[1].
Impact on Oxidative Stress Markers
Beyond its direct impact on blood pressure, the TOP peptide also exhibited significant antioxidant properties, surpassing captopril in scavenging free radicals. This dual action is particularly beneficial as oxidative stress is a known contributor to endothelial dysfunction in hypertension.
| Parameter | Effect of TOP Treatment | Effect of Captopril Treatment | Reference |
| Superoxide Dismutase (SOD) | Increased | Not specified | [1] |
| Catalase | Increased | Not specified | [1] |
| Glutathione Reductase | Increased | Not specified | [1] |
| Glutathione Peroxidase | Increased | Not specified | [1] |
| Glutathione | Increased | Not specified | [1] |
| Malondialdehyde (Lipid Peroxidation) | Decreased | Not specified | [1] |
| Free Radical Scavenging | Higher than captopril | Lower than TOP | [1] |
Antimicrobial Potential: An Area of Emerging Interest
While specific comparative studies on the antimicrobial activity of this compound-containing peptides are limited, the incorporation of unnatural amino acids, in general, is a recognized strategy to enhance the potency and selectivity of antimicrobial peptides (AMPs). The introduction of hydrophobic and aromatic residues, such as the thienyl group, can improve membrane interaction and disruption, which is a common mechanism of action for AMPs.
Further research is warranted to explore the full potential of this compound in designing novel AMPs with superior efficacy against multidrug-resistant pathogens.
Experimental Protocols
Synthesis of 3-Thienylalanine-Ornithine-Proline (TOP)
The synthesis of the TOP peptide was carried out using standard solid-phase peptide synthesis (SPPS) protocols. The specific details of the synthesis, purification, and characterization would typically involve the following steps:
-
Resin Preparation: A suitable resin, such as a Rink amide resin, is used as the solid support.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Proline) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Iterative Cycles: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids (Ornithine and 3-Thienylalanine).
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
In Vivo Antihypertensive Activity Assessment
The antihypertensive effects of TOP were evaluated in Spontaneously Hypertensive Rats (SHRs), a common animal model for hypertension.
-
Animal Model: Male SHRs are used for the study.
-
Blood Pressure Measurement: Systolic blood pressure is measured using the tail-cuff method.
-
Acute Study: A single oral dose of the test compound (TOP or captopril) is administered, and blood pressure is monitored at various time points (e.g., 0, 2, 4, 6, 8, 24 hours) to determine the onset and duration of action.
-
Chronic Study: The test compound is administered orally twice a day for a specified period (e.g., 7 days). Blood pressure is measured regularly throughout the study.
-
Biochemical Analysis: At the end of the chronic study, tissue and serum samples are collected to measure ACE activity and markers of oxidative stress.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound-containing peptides are mediated through specific molecular interactions and signaling pathways.
ACE Inhibition and Vasodilation Pathway
The primary mechanism for the antihypertensive effect of the TOP peptide is the inhibition of the Angiotensin-Converting Enzyme (ACE).
Caption: ACE Inhibition Pathway by this compound Peptide.
Experimental Workflow for Peptide Efficacy Screening
The general workflow for screening and evaluating the biological efficacy of novel peptides, including those containing this compound, involves a multi-step process from synthesis to in vivo testing.
Caption: Workflow for Bioactive Peptide Discovery and Evaluation.
Conclusion
The inclusion of this compound and its derivatives into peptide sequences holds significant promise for the development of new therapeutics with enhanced biological efficacy. The case study of the antihypertensive peptide TOP clearly demonstrates the potential for improved potency and duration of action compared to existing drugs. Further exploration of this compound-containing peptides in other therapeutic areas, such as antimicrobial and anticancer applications, is a promising avenue for future research and drug development. The unique structural properties of this non-natural amino acid provide a powerful tool for medicinal chemists to design next-generation peptide-based drugs.
References
A Comparative Analysis of Thienylglycine Isomers in Fungicidal Drug Design
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thienylglycine positional isomers, focusing on their application in the design of fungicidal agents. Supported by experimental data, this analysis delves into the structure-activity relationships that govern their efficacy.
Thienylglycine, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry. Its thiophene ring can be functionalized at different positions, leading to isomers with distinct biological activities. This guide focuses on a comparative study of N-thienylcarboxamide derivatives, which incorporate the thienylglycine motif, to elucidate the impact of isomerism on their fungicidal properties. The primary target of these compounds is succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.
Quantitative Comparison of Isomer Activity
A study by Katsuta et al. provides quantitative data on the in vitro antifungal activity and SDH inhibition of different positional isomers of N-(4-chlorophenyl-thienyl)carboxamide against Botrytis cinerea, the causative agent of gray mold disease. The isomers are categorized based on the substitution pattern on the thiophene ring.
| Compound Type | Isomer Structure | In Vitro Antifungal Activity (IC50, µg/mL)[1] | SDH Inhibitory Activity (IC50, µg/mL)[1] |
| Type A | N-(2-(4-chlorophenyl)-3-thienyl)carboxamide | 0.28 ± 0.04 | 0.13 ± 0.03 |
| Type B | N-(4-(4-chlorophenyl)-3-thienyl)carboxamide | 0.30 ± 0.02 | 0.11 ± 0.01 |
| Type C | N-(3-(4-chlorophenyl)-2-thienyl)carboxamide | 8.9 ± 0.3 | 0.37 ± 0.05 |
| Reference | N-(2-(4-chlorophenyl))phenylcarboxamide | 0.28 ± 0.02 | 0.11 ± 0.02 |
The data clearly indicates that the positioning of the substituent on the thiophene ring significantly influences the biological activity. Type A and Type B isomers, where the carboxamide is at the 3-position of the thiophene ring, exhibit potent antifungal activity and SDH inhibition, comparable to the phenyl-based reference compound. In contrast, the Type C isomer, with the carboxamide at the 2-position, shows markedly lower activity.[1] This suggests that the 3-thienylcarboxamide scaffold is a more effective bioisostere for the phenylcarboxamide in this class of fungicides.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mechanism of action for these N-thienylcarboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. By blocking SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Experimental Protocols
The following are summaries of the experimental protocols used to generate the comparative data.
In Vitro Antifungal Activity Assay against Botrytis cinerea
This assay determines the concentration of the compound required to inhibit the growth of the fungus.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Culture Medium: A potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Incorporation of Compounds: The dissolved test compounds are added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug from a fresh culture of Botrytis cinerea is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20°C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the SDH enzyme.
-
Enzyme Preparation: Mitochondria containing the SDH enzyme are isolated from Botrytis cinerea.
-
Reaction Mixture: A reaction buffer is prepared containing succinate (the substrate), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and the mitochondrial suspension.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Spectrophotometric Measurement: The reduction of the electron acceptor is monitored over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Inhibition Calculation: The rate of the enzymatic reaction is calculated, and the percentage of inhibition is determined for each compound concentration.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Conclusion
The comparative analysis of N-thienylcarboxamide isomers demonstrates the critical role of the substitution pattern on the thiophene ring in determining fungicidal activity. The superior performance of the 3-thienylcarboxamide isomers (Type A and B) highlights their potential as effective bioisosteres for phenyl-based fungicides. The quantitative data underscores the importance of precise structural modifications in drug design to optimize interactions with the target enzyme, succinate dehydrogenase. This guide provides a foundation for the rational design of novel and more potent fungicidal agents based on the thienylglycine scaffold.
References
A Comparative Guide to (S)-3-Thienylglycine Compounds: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Thienylglycine and its derivatives represent a class of heterocyclic amino acids with significant potential in the development of novel therapeutics, particularly for neurological disorders. This guide provides an objective comparison of this compound compounds with alternative molecules, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
I. Comparative Analysis of Anticonvulsant and Neuroprotective Activity
The therapeutic potential of this compound derivatives is most evident in their anticonvulsant and neuroprotective properties. To provide a clear comparison, this section presents quantitative data from various studies. It is important to note that direct head-to-head studies are limited, and thus, data from different experimental setups are presented.
Anticonvulsant Activity
The anticonvulsant effects of various heterocyclic compounds, including those structurally related to this compound, have been evaluated in standardized animal models of epilepsy. The Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), and the 6 Hz seizure models are commonly used to assess the efficacy of potential antiepileptic drugs.
Table 1: Comparative Anticonvulsant Activity of a Thiophene Derivative and Standard Antiepileptic Drugs (AEDs)
| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Reference |
| Compound 4 * | 62.14 | 75.59 | > 100 | [1] |
| Valproic Acid (VPA) | 252.7 | - | 130.6 | [1] |
| Ethosuximide (ETX) | - | - | 221.7 | [1] |
*Compound 4 is 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, a compound structurally related to this compound.[1]
Table 2: Anticonvulsant Activity of Phenylglycine Derivatives
| Compound | Seizure Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 15 | MES | - | - | [2] |
| scPTZ | - | - | [2] | |
| Bicuculline-induced | 73 | 1.4 | [2] | |
| PTZ-induced | 47 | 2.2 | [2] | |
| Strychnine-induced | 73 | 1.4 | [2] | |
| Kainic acid-induced | 39 | 2.6 | [2] | |
| AMPA-induced | 10 | 10.3 | [2] | |
| NMDA-induced | 114 | 0.9 | [2] |
*Compound 15 is a benzylamide of an undisclosed cyclic amino acid.[2]
Neuroprotective Effects
Beyond anticonvulsant activity, certain this compound analogs and other amino acid derivatives have demonstrated the ability to protect neurons from damage in models of neurodegenerative diseases.
One notable example is (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), a selective agonist for the metabotropic glutamate receptor 8 (mGluR8), which has shown both anticonvulsant and neuroprotective effects in a model of seizures in immature rats.[3] In this model, (S)-3,4-DCPG was able to suppress generalized clonic-tonic seizures and significantly reduce neuronal degeneration in various brain regions.[3]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of this compound and related compounds.
In Vivo Anticonvulsant Screening
A common workflow for in vivo anticonvulsant screening involves a battery of standardized tests in rodents.
Caption: General workflow for in vivo anticonvulsant drug screening.
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is delivered through corneal or ear electrodes to induce a seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[2]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The test compound's ability to prevent or delay the onset of these seizures is evaluated.[2]
-
6 Hz Seizure Test: This is a model of psychomotor seizures that is particularly useful for identifying drugs effective against therapy-resistant epilepsy. A low-frequency (6 Hz) electrical stimulus is applied to the cornea of mice. The endpoint is the observation of seizure activity characterized by a stun posture with forelimb clonus and Straub tail.[1]
-
Rotarod Neurotoxicity Test: This test assesses for potential motor impairment caused by the test compound. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A reduced latency to fall is indicative of neurotoxicity.[2]
In Vitro Neuroprotection Assays
In vitro models are essential for initial screening and for elucidating the mechanisms of action of neuroprotective compounds.
Caption: A typical workflow for assessing neuroprotective effects in vitro.
-
Cell Culture: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used. These cells can be differentiated into a more neuron-like phenotype.[2]
-
Induction of Neurotoxicity: To mimic neurodegenerative conditions, cells are exposed to toxins. For example, MPP+ is used to model Parkinson's disease, and glutamate can be used to induce excitotoxicity.[2]
-
Cell Viability Assays: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cell death.[2]
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins. In neuroprotection studies, it is often used to measure the levels of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), as well as caspases, which are key executioners of apoptosis.[2]
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives and related compounds are believed to be mediated through the modulation of various signaling pathways involved in neuronal excitability and survival.
A key mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated ion channels. For instance, some hybrid compounds of pyrrolidine-2,5-dione and thiophene have been shown to inhibit both voltage-sensitive sodium and L-type calcium channels.[1]
Neuroprotective effects can be mediated through various pathways. One important mechanism is the inhibition of apoptosis, or programmed cell death. Studies on pyrazolopyridine derivatives have shown that these compounds can exert neuroprotective effects by downregulating pro-apoptotic proteins like Bax and caspase-3.[2]
Caption: Putative signaling pathways involved in the neuroprotective effects of this compound derivatives.
IV. Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel anticonvulsant and neuroprotective agents. The available data, particularly for structurally related thiophene compounds, suggest a favorable profile in preclinical models of epilepsy. While direct comparative studies are still needed to definitively establish their superiority over existing therapies, the current body of evidence warrants further investigation into this class of compounds. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise molecular targets and signaling pathways to facilitate the rational design of more potent and selective drug candidates.
References
- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant and neuroprotective effect of (S)-3,4-dicarboxyphenylglycine against seizures induced in immature rats by homocysteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against (S)-3-Thienylglycine
Identifying Potential Cross-Reactants
An antibody's cross-reactivity is its propensity to bind to molecules other than its intended target. This phenomenon is typically observed with substances that share structural similarities with the target antigen. For an antibody raised against (S)-3-Thienylglycine, a non-proteinogenic amino acid, logical candidates for a cross-reactivity panel would include its stereoisomer, positional isomers, and structurally related amino acids.
Key molecules for a cross-reactivity panel:
-
(R)-3-Thienylglycine: The enantiomer (mirror image) of the target molecule.
-
(S)-2-Thienylglycine: A positional isomer where the amino acid side chain is attached to a different carbon on the thiophene ring.
-
(S)-Phenylglycine: An analogue where the thiophene ring is replaced by a benzene ring.
-
L-Phenylalanine: A common aromatic amino acid.
-
L-Tyrosine: An aromatic amino acid with a hydroxyl group.
-
L-Tryptophan: An amino acid containing a larger, bicyclic indole ring.
-
L-Alanine: A simple, non-aromatic amino acid to serve as a negative control.
Experimental Protocol: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the specificity of an antibody against a small molecule. In this assay, the potential cross-reacting compounds (analytes) in a sample compete with a labeled or immobilized antigen for a limited number of antibody binding sites. A lower signal indicates greater competition, and therefore higher cross-reactivity.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-(S)-3-Thienylglycine antibody (primary antibody)
-
This compound conjugated to a carrier protein (e.g., BSA or KLH) for coating
-
Potential cross-reactant compounds (as listed above)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-carrier protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound conjugate.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reactants.
-
In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary anti-(S)-3-Thienylglycine antibody (at a pre-determined optimal concentration) for 1 hour at 37°C.
-
Transfer 100 µL of these mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Presentation and Interpretation
The results of the competitive ELISA are used to determine the concentration of each analyte that inhibits 50% of the antibody binding (IC50). The cross-reactivity is then calculated relative to the target analyte, this compound.
Calculation of Percent Cross-Reactivity:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
The following table presents a hypothetical dataset for an anti-(S)-3-Thienylglycine antibody.
| Compound Tested | IC50 (nM) | % Cross-Reactivity |
| This compound | 50 | 100% |
| (R)-3-Thienylglycine | 850 | 5.9% |
| (S)-2-Thienylglycine | 1,200 | 4.2% |
| (S)-Phenylglycine | 2,500 | 2.0% |
| L-Phenylalanine | > 10,000 | < 0.5% |
| L-Tyrosine | > 10,000 | < 0.5% |
| L-Tryptophan | > 10,000 | < 0.5% |
| L-Alanine | > 20,000 | < 0.25% |
Interpretation:
Based on this hypothetical data, the antibody demonstrates high specificity for this compound. There is minor cross-reactivity with its stereoisomer and positional isomer, and even less with the phenyl analogue. The antibody shows negligible binding to other common amino acids, indicating a well-defined binding pocket that recognizes both the thienyl group and the specific stereochemistry of the target molecule.
Visualizing Workflows and Relationships
Diagrams are essential for clearly communicating experimental processes and molecular similarities.
A Comparative Guide to the Synthesis of (S)-3-Thienylglycine for Researchers and Drug Development Professionals
An essential chiral building block in medicinal chemistry, (S)-3-thienylglycine is a non-proteinogenic amino acid integral to the development of various pharmaceuticals. Its synthesis with high enantiopurity is a critical step for drug discovery and manufacturing. This guide provides a comparative analysis of key synthesis methods, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.
The demand for enantiomerically pure this compound has driven the development of several synthetic strategies. These methods can be broadly categorized into chemo-catalytic, enzymatic, and chemoenzymatic approaches. Each strategy presents distinct advantages and disadvantages in terms of yield, enantioselectivity, cost-effectiveness, and environmental impact. This comparison focuses on three prominent methods: Asymmetric Strecker Synthesis, Dynamic Kinetic Resolution (DKR), and Chemoenzymatic Synthesis using nitrilase enzymes.
Performance Benchmark of Synthesis Methods
The following table summarizes the key performance indicators for the different synthesis routes to this compound, providing a clear comparison of their efficacy.
| Method | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Asymmetric Strecker Synthesis | Chiral auxiliary (e.g., (R)-phenylglycine amide), Cyanide source (e.g., NaCN), 3-Thiophenecarboxaldehyde | 76-93% (for the aminonitrile) | >98% | High diastereoselectivity and enantioselectivity, well-established method.[1][2] | Use of highly toxic cyanide, requires removal of the chiral auxiliary. |
| Dynamic Kinetic Resolution (DKR) | Racemic 3-thienylglycine derivative, Lipase (e.g., Candida antarctica lipase B), Racemization catalyst (e.g., a palladium complex) | 80-98% | 95-98% | Theoretical yield of 100%, high enantioselectivity. | Requires screening for a suitable enzyme and racemization catalyst, may involve expensive transition metal catalysts. |
| Chemoenzymatic Synthesis (Nitrilase) | 3-Thiophenecarboxaldehyde, Cyanide source, Ammonia, Nitrilase-expressing microorganisms (e.g., E. coli) | up to 81% | ≥95% | "One-pot" synthesis from aldehyde, environmentally friendly enzymatic step.[3][4][5] | Requires optimization of reaction conditions for both chemical and enzymatic steps, potential for enzyme inhibition.[3][4] |
Experimental Protocols
Detailed methodologies for the key synthesis strategies are provided below to facilitate their implementation in a laboratory setting.
Asymmetric Strecker Synthesis using a Chiral Auxiliary
This method relies on the diastereoselective addition of cyanide to an imine formed from 3-thiophenecarboxaldehyde and a chiral amine auxiliary. The resulting diastereomeric aminonitriles can be separated, and the desired enantiomer is then hydrolyzed to yield this compound.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1 eq.) and (R)-phenylglycine amide (1 eq.) in a suitable solvent (e.g., methanol). Stir the mixture at room temperature for 1-2 hours.
-
Cyanide Addition: Cool the mixture to 0°C and add a solution of sodium cyanide (1.1 eq.) in water dropwise. Stir the reaction at room temperature for 24 hours.
-
Diastereomer Separation: The diastereomeric aminonitriles will precipitate out of the solution. The solid is collected by filtration. The desired (S,R)-aminonitrile can be isolated through crystallization-induced asymmetric transformation to achieve high diastereomeric excess.[1][2]
-
Hydrolysis: The purified aminonitrile is then hydrolyzed using a strong acid (e.g., 6M HCl) at reflux for several hours to yield this compound.
-
Purification: The final product is purified by ion-exchange chromatography.
Dynamic Kinetic Resolution (DKR) of Racemic 3-Thienylglycine Ester
DKR combines the kinetic resolution of a racemic mixture by an enzyme with the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.
Experimental Protocol:
-
Reaction Setup: To a solution of racemic methyl 3-thienylglycinate (1 eq.) in an organic solvent (e.g., toluene), add a lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) and a racemization catalyst (e.g., a palladium-based complex).
-
Acylation: Add an acylating agent (e.g., ethyl acetate) and heat the mixture to a temperature suitable for both the enzyme and the racemization catalyst (typically 40-60°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC until complete conversion of the starting material is observed.
-
Work-up and Purification: After the reaction is complete, filter off the enzyme and the catalyst. The solvent is removed under reduced pressure. The resulting acylated this compound methyl ester is then purified by column chromatography.
-
Hydrolysis: The purified ester is hydrolyzed to this compound using standard procedures.
Chemoenzymatic Synthesis using a Nitrilase
This approach integrates a chemical Strecker reaction to form the racemic aminonitrile with an enantioselective enzymatic hydrolysis using a nitrilase to produce the desired (S)-amino acid.[3][4][5]
Experimental Protocol:
-
Strecker Reaction: In a buffered aqueous solution (pH ~9.5), combine 3-thiophenecarboxaldehyde (1 eq.), ammonium chloride (excess), and potassium cyanide (1.1 eq.). Stir the mixture at room temperature until the formation of the racemic 2-amino-2-(thiophen-3-yl)acetonitrile is complete.
-
Enzymatic Hydrolysis: To the reaction mixture containing the aminonitrile, add whole cells of a recombinant microorganism expressing a highly (S)-selective nitrilase.
-
Reaction Conditions: Maintain the pH and temperature at the optimal conditions for the nitrilase activity. The reaction is stirred until the desired conversion is achieved. The racemization of the unreacted (R)-aminonitrile occurs in situ under the alkaline reaction conditions, leading to a dynamic kinetic resolution.
-
Work-up and Purification: The microbial cells are removed by centrifugation. The supernatant is then acidified to precipitate the product. The crude this compound is collected by filtration and can be further purified by recrystallization or ion-exchange chromatography.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, highlighting the key stages from starting materials to the final, purified product.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
Conformational Analysis of Peptides Incorporating (S)-3-Thienylglycine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational preferences of peptides is paramount for rational drug design. The incorporation of non-natural amino acids, such as (S)-3-Thienylglycine, offers a powerful strategy to modulate peptide structure, stability, and biological activity. This guide provides a comparative overview of the experimental and computational methods used to analyze the conformation of peptides containing this compound and similar non-natural amino acids, alongside supporting data and detailed protocols.
While specific experimental data for peptides exclusively containing this compound is limited in the currently available literature, this guide leverages established methodologies and data from analogous systems to provide a comprehensive framework for conformational analysis.
Impact of this compound on Peptide Conformation: A Comparative Overview
The introduction of a bulky, aromatic thienyl group in this compound is expected to impose significant steric constraints on the peptide backbone, thereby influencing its conformational landscape. This can lead to the stabilization of specific secondary structures, such as β-turns or extended conformations, which can be critical for receptor binding and biological function.
To illustrate the comparative conformational analysis, we will consider hypothetical data for a model dipeptide, Ac-(S)-3-Thienylglycine-NHMe, and compare it with a natural counterpart, Ac-Phe-NHMe, and another non-natural amino acid-containing peptide, Ac-D-Ala-L-Pro-Gly-D-Ala-CO2-.
Table 1: Comparative Dihedral Angles (φ, ψ) from NMR and Computational Studies
| Peptide Fragment | Method | φ (°) | ψ (°) | Predominant Conformation |
| Ac-(S)-3-Thienylglycine-NHMe (Hypothetical) | NMR Spectroscopy | -80 to -60 | +120 to +150 | β-turn / Extended |
| Computational (DFT) | -75 | +140 | Extended | |
| Ac-Phe-NHMe (Literature Data) | NMR Spectroscopy | -70 to -50 | -50 to -30 | α-helical region |
| Computational (DFT) | -65 | -40 | α-helical region | |
| Ac-D-Ala-L-Pro-Gly-D-Ala-CO2- (Literature Data) | NMR Spectroscopy | D-Ala1: +130, Pro2: -60, Gly3: +120, D-Ala4: +150 | D-Ala1: -150, Pro2: +30, Gly3: +30, D-Ala4: - | β-hairpin |
Note: Data for Ac-(S)-3-Thienylglycine-NHMe is hypothetical and for illustrative purposes. Literature data for other peptides are approximations based on published studies.
Experimental Protocols for Conformational Analysis
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis of peptides containing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[1] Key experiments include:
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used for the assignment of proton resonances within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation and secondary structure. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
³J(HN, Hα) Coupling Constants: The magnitude of the Karplus coupling constant between the amide proton and the α-proton is related to the backbone dihedral angle φ.
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O). The concentration should be optimized to avoid aggregation.
-
Data Acquisition: Acquire 1D ¹H, 2D TOCSY, and 2D NOESY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). For NOESY, a mixing time of 200-400 ms is typically used for peptides.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances using the TOCSY spectrum. Analyze the NOESY spectrum to identify key distance restraints. Measure ³J(HN, Hα) coupling constants from the 1D or 2D spectra.
-
Structure Calculation: Use the experimental restraints (NOE distances and dihedral angles from coupling constants) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols in software packages like CYANA, XPLOR-NIH, or Amber.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[2][3] The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures (α-helix, β-sheet, β-turn, random coil).
Detailed Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol). The final concentration for measurement should be in the range of 10-100 µM. Ensure the solvent has low absorbance in the far-UV region.
-
Data Acquisition: Record the CD spectrum at a controlled temperature using a CD spectropolarimeter. Use a quartz cuvette with a path length of 0.1 cm. Scan from 260 nm to 190 nm with a suitable scan speed and bandwidth.
-
Data Processing and Analysis: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Deconvolute the CD spectrum using algorithms like CONTINLL or K2D2 to estimate the percentage of each secondary structure element.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the solid-state conformation.[4][5]
Detailed Experimental Protocol for X-ray Crystallography:
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single crystals of the peptide.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Determination and Refinement: Process the diffraction data to obtain electron density maps. Build a model of the peptide into the electron density and refine the structure to obtain the final atomic coordinates.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, complement experimental data by providing insights into the conformational preferences and energetics of the peptide.[6][7]
Detailed Experimental Protocol for Computational Modeling:
-
Model Building: Construct a model of the peptide (e.g., Ac-(S)-3-Thienylglycine-NHMe) using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface of the peptide and identify low-energy conformers.
-
Quantum Mechanical Calculations: For smaller peptides, perform geometry optimizations and frequency calculations on the low-energy conformers using DFT methods (e.g., B3LYP/6-31G*) to obtain accurate structures and relative energies.
-
Molecular Dynamics Simulations: For larger peptides, run MD simulations in a chosen force field (e.g., AMBER, CHARMM) and solvent model to study the dynamic behavior and conformational flexibility of the peptide over time.
Visualization of Experimental Workflows and Logical Relationships
To aid in the understanding of the conformational analysis process, the following diagrams illustrate the typical experimental workflow and the logical relationship between the incorporation of this compound and its conformational consequences.
Caption: Experimental workflow for the conformational analysis of peptides.
Caption: Influence of this compound on peptide conformation.
References
- 1. Computational study of protein secondary structure elements: Ramachandran plots revisited. | Semantic Scholar [semanticscholar.org]
- 2. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 3. Secondary structure and dynamics study of the intrinsically disordered silica-mineralizing peptide P5S3 during silicic acid condensation and silica decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. The crystal structure of a Dcp-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-3-Thienylglycine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of (S)-3-Thienylglycine, catering to researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be familiar with the chemical's properties and handling requirements.
| Property | Data |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₆H₇NO₂S |
| CAS Number | 118746-64-0 |
| Hazard Classification | Not classified as hazardous[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
Handling: Avoid generating dust.[2] In case of a spill, mechanically pick up the material and collect it for disposal.[1] Ensure adequate ventilation in the handling area.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound, integrating best practices for laboratory chemical waste management.
Step 1: Waste Identification and Segregation
-
Designate as Non-Hazardous Chemical Waste: Based on the Safety Data Sheet (SDS), this compound is not a regulated hazardous waste.[1] However, it should be disposed of as chemical waste and not mixed with general trash.[3][4]
-
Segregate from Other Waste Streams: Do not mix this compound with hazardous waste streams such as solvents, acids, bases, or reactive chemicals.[5][6] Maintain separate waste containers to prevent accidental reactions.[5]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Collect waste this compound in a clean, dry, and chemically compatible container with a secure lid. The original product container, if empty and in good condition, can be used.
-
Label the Container Clearly: Affix a waste label to the container as soon as the first portion of waste is added. The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste"
-
The name of the principal investigator or laboratory contact
-
The accumulation start date
-
Step 3: Storage Prior to Disposal
-
Designated Storage Area: Store the sealed waste container in a designated, secondary containment area away from general laboratory traffic.[7]
-
Consult Institutional Guidelines: Familiarize yourself with your institution's specific policies for chemical waste storage and pickup schedules.
Step 4: Disposal Arrangement
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department or the designated chemical waste management office to arrange for pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sanitary sewer.[1][8] This is to prevent its entry into surface or ground water.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical you are handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling (S)-3-Thienylglycine
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (S)-3-Thienylglycine. Adherence to these procedures is crucial for ensuring a safe laboratory environment and minimizing exposure risks. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling all chemical compounds.[1]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate level of PPE required for the specific tasks being performed.[2] The following table summarizes the recommended PPE for handling this compound, particularly in powder form.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are recommended for incidental contact.[2][3] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[2][4] Always inspect gloves for tears or punctures before use.[5] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Required for all personnel and visitors in areas where chemicals are handled.[2][6] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or powder aerosolization.[4][7] |
| Body Protection | Laboratory coat | A long-sleeved lab coat is essential to protect skin and clothing from potential splashes and spills.[3][7] Fire-resistant lab coats are recommended when working with flammable materials in the vicinity.[7] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A NIOSH-approved respirator (e.g., N95) may be necessary when handling large quantities of powder or in situations where dust generation is likely and ventilation is insufficient. |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects.[4][7] |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound.[8]
-
Ensure the work area, preferably a chemical fume hood or a powder weighing station, is clean and uncluttered.[3][9]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[8]
-
Assemble all necessary equipment and materials, including the this compound container, weigh boats, spatula, solvent, and glassware, within the designated area.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or safety goggles.
-
Put on a pair of new, disposable nitrile gloves.
3. Weighing the Powder:
-
Perform all powder handling within a chemical fume hood or a powder handling enclosure to minimize inhalation exposure.[8][9]
-
Carefully open the this compound container.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Keep the container closed as much as possible to prevent dust from becoming airborne.[8]
-
Close the primary container tightly immediately after weighing.
4. Solution Preparation:
-
Add the weighed powder to the appropriate glassware.
-
Slowly add the desired solvent, minimizing splashing.
-
If necessary, gently swirl or stir the mixture to dissolve the solid.
5. Post-Handling and Cleanup:
-
Clean the spatula and any non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface with a damp cloth.
-
Dispose of all contaminated materials, including weigh boats, gloves, and bench paper, in a designated chemical waste container.
6. Doffing Personal Protective Equipment (PPE):
-
Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Remove the lab coat, being careful not to touch the outside with bare hands.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.[5]
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Do not store in a fume hood.[3]
Spill Response:
-
In case of a small powder spill, carefully sweep or vacuum the material, avoiding dust generation.
-
Place the collected material in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in regular trash.
-
Contact your institution's environmental health and safety office for specific disposal guidance.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. youtube.com [youtube.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
